Cyclocommunol
Description
This compound has been reported in Artocarpus altilis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPAPHWKVLGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317731 | |
| Record name | Cyclocommunol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145643-96-5 | |
| Record name | Cyclocommunol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclocommunol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cyclocommunol: A Technical Guide for Scientific Professionals
An In-depth Examination of the Chemical Structure, Biological Activity, and Mechanisms of a Promising Natural Product
Introduction
Cyclocommunol, a prenylated flavonoid predominantly isolated from species of the Artocarpus genus, such as the breadfruit (Artocarpus altilis), has emerged as a molecule of significant interest within the scientific community.[1][2] Its multifaceted biological activities, including antityrosinase, antiplatelet, and notably, potent anticancer properties, have positioned it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one. Its molecular structure is characterized by a pentacyclic ring system, which includes a chromeno[4,3-b]chromene core, substituted with three hydroxyl groups and a prenyl group.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
A summary of its key chemical and physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | PubChem |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem |
| Molecular Weight | 352.3 g/mol | PubChem |
| CAS Number | 145643-96-5 | PubChem |
| Appearance | Yellow powder | [2] |
| Melting Point | 160 - 162 °C | PubChem |
| Mass Spectrometry | [M+H]⁺ at m/z 353.1019 | [2] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.
Table 1: ¹H NMR Spectroscopic Data (as reported in the literature) [2]
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 1.70 | s | - | Methyl group on prenyl |
| 1.96 | s | - | Methyl group on prenyl |
| 5.49 | d | 9 | Vinylic proton on prenyl |
| 6.21 | d | 9 | Vinylic proton on prenyl |
| 6.27 | s | - | Aromatic proton |
| 6.45 | d | 2 | Aromatic proton |
| 6.54 | s | - | Aromatic proton |
| 6.65 | dd | 2, 8 | Aromatic proton |
| 7.73 | d | 8 | Aromatic proton |
Table 2: ¹³C NMR Spectroscopic Data (as reported in the literature) [2]
| Chemical Shift (δ ppm) | Assignment |
| (Data for 20 carbons) | Prenylated flavonoid core |
| (Specific shifts available in cited literature) |
Biological Activity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. This has been a primary focus of the research into its therapeutic potential.
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Source |
| Human Hepatoma | Liver Cancer | 16 - 80 | Not specified | MedChemExpress |
| Gastric Cancer | Gastric Cancer | 16 - 80 | Not specified | MedChemExpress |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 h | [3] |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 h | [3] |
| MCF-7 | Breast Cancer | > 100 | Not specified | [2] |
| NCI-H460 | Lung Cancer | > 100 | Not specified | [2] |
Experimental Protocols
This section details the methodologies for the isolation of this compound from its natural source and the evaluation of its anticancer activity.
Isolation of this compound from Artocarpus altilis (Breadfruit) Peel
The following protocol is based on the methodology described for the isolation of this compound from breadfruit peel.[2]
-
Extraction:
-
Dried and pulverized breadfruit peel is extracted with methanol (MeOH).
-
The resulting crude MeOH extract is then subjected to solvent-solvent partitioning.
-
-
Partitioning:
-
The MeOH extract is successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
The EtOAc fraction, which shows significant biological activity, is retained for further purification.
-
-
Chromatographic Purification:
-
The EtOAc extract is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-EtOAc gradient).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or recrystallization, to yield pure this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture:
-
Human cancer cell lines (e.g., SCC2095, Ca922) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
-
MTT Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Molecular Mechanism of Action: Signaling Pathways
Research indicates that this compound exerts its pro-apoptotic effects in cancer cells through the modulation of specific signaling pathways. A key mechanism involves the downregulation of the Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation. This downregulation is associated with a decrease in the expression of the anti-apoptotic protein Mcl-1, ultimately leading to caspase-dependent apoptosis.[3]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
This compound stands out as a natural product with considerable potential for development as an anticancer agent. Its well-defined chemical structure, coupled with demonstrated cytotoxicity against various cancer cell lines, provides a solid foundation for further preclinical and clinical investigation. The elucidation of its mechanism of action, particularly its impact on the Akt/mTOR signaling pathway, offers valuable insights for targeted therapeutic strategies. The experimental protocols detailed in this guide serve as a practical resource for researchers aiming to explore the full therapeutic potential of this promising molecule. Future research should focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further delineating its molecular targets to accelerate its translation from the laboratory to the clinic.
References
Cyclocommunol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocommunol, a prenylated flavonoid, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. First isolated from Artocarpus communis, it is also a major constituent of the fruit peel of Artocarpus altilis (breadfruit), a plant found throughout the tropics. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation. Furthermore, it summarizes its known biological activities, including its anti-tumor and antibacterial properties, and elucidates the signaling pathways involved in its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language for enhanced clarity and comprehension by researchers and drug development professionals.
Discovery and Natural Sources
This compound was first identified as a natural product isolated from Artocarpus communis.[1] More recently, it has been isolated as a major bioactive component from the fruit peel of Artocarpus altilis, commonly known as breadfruit.[1][2][3] The peel, often considered agricultural waste, represents a readily available and underutilized source of this promising compound.[1][2][3]
Experimental Protocols: Isolation of this compound from Artocarpus altilis Fruit Peel
The following protocol outlines the methodology for the extraction and purification of this compound from the fruit peel of Artocarpus altilis.
Extraction and Fractionation
-
Preparation of Plant Material : The fruit peel of Artocarpus altilis is first dried and then pulverized to a fine powder to increase the surface area for efficient extraction.
-
Methanolic Extraction : The powdered peel is extracted with methanol (MeOH).
-
Solvent Partitioning : The resulting methanol extract is then subjected to successive liquid-liquid partitioning with solvents of increasing polarity. This is done to separate compounds based on their solubility. The typical solvent series used is:
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
-
Activity-Guided Fractionation : The ethyl acetate extract has been shown to exhibit the most significant antibacterial activity and contains this compound.[1]
Purification of this compound
-
Vacuum Liquid Chromatography (VLC) : The crude ethyl acetate extract is first fractionated using vacuum liquid chromatography (VLC) over silica gel. A gradient elution is employed, starting with n-hexane-EtOAc mixtures and gradually increasing the polarity to pure EtOAc and finally MeOH.
-
Silica Gel Column Chromatography : The fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by silica gel column chromatography. A gradient of n-hexane-EtOAc is used as the mobile phase to isolate pure this compound.[1]
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Quantitative Data
Yield of this compound
The yield of pure this compound from the dried fruit peel of Artocarpus altilis has been reported to be approximately 0.017%.[1]
| Natural Source | Plant Part | Yield (%) | Reference |
| Artocarpus altilis | Fruit Peel | 0.017 | [1] |
Biological Activity of this compound
This compound has demonstrated both anti-tumor and antibacterial properties.
This compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 (at 48h) | [4] |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 (at 48h) | [4] |
| Human Hepatoma | Liver Cancer | 16 - 80 | |
| Human Gastric Cancer | Stomach Cancer | 16 - 80 |
While this compound has been reported to have weak antibacterial activity against several Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not extensively documented in the cited literature.[1] The ethyl acetate extract of Artocarpus altilis fruit peel, which contains this compound, has shown notable antibacterial activity.
| Bacterial Strain | Type | MIC of Ethyl Acetate Extract (mg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.90 | [2] |
| Pseudomonas aeruginosa | Gram-negative | 0.90 | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects primarily through the induction of apoptosis. The proposed mechanism involves multiple signaling pathways.
Induction of Apoptosis
This compound triggers caspase-dependent apoptosis in cancer cells.[4] This process is initiated through the downregulation of the Akt/mTOR signaling pathway. The inhibition of this pathway leads to a decrease in the expression of the anti-apoptotic protein Mcl-1.[4] Furthermore, this compound treatment is associated with the generation of reactive oxygen species (ROS) and the induction of autophagy, both of which can contribute to programmed cell death.[4]
The signaling pathway for this compound-induced apoptosis is illustrated below:
Conclusion
This compound, a naturally occurring prenylated flavonoid from Artocarpus species, demonstrates significant potential as a therapeutic agent, particularly in oncology. Its readily available source from the underutilized fruit peel of Artocarpus altilis makes it an attractive candidate for further research and development. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising natural product. Further investigations are warranted to fully elucidate its antibacterial spectrum with specific MIC values and to explore its efficacy in in-vivo models for various therapeutic applications.
References
A Technical Guide to the Putative Biosynthesis of Cyclocommunol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclocommunol, an extended prenylated flavonoid found in plants such as Artocarpus altilis, presents a complex chemical structure with potential pharmacological interest. While the complete biosynthetic pathway has not been experimentally elucidated, this guide synthesizes current knowledge of flavonoid and prenylflavonoid biosynthesis to propose a putative pathway for its formation. This document outlines the likely enzymatic steps, key enzyme classes, and detailed experimental protocols required to investigate this pathway. It is intended to serve as a foundational resource for researchers aiming to understand, engineer, or harness the biosynthesis of this compound and related compounds.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 carbon skeleton.[1] They play crucial roles in plant development, defense, and signaling, and are of significant interest for human health due to their antioxidant and other medicinal properties.[2][3] A specialized subgroup, the prenylated flavonoids, are modified by the attachment of isoprenoid moieties, which often enhances their biological activity and lipophilicity.[4][5]
This compound is a structurally complex, extended flavonoid found in plants of the Moraceae family, such as Artocarpus altilis (breadfruit) and Artocarpus communis.[6][7] Its unique chromeno[4,3-b]chromen-7-one core and prenyl group suggest a sophisticated biosynthetic origin. To date, the specific enzymes and genetic blueprint governing this compound synthesis remain uncharacterized. This guide constructs a putative biosynthetic pathway by drawing parallels with well-established flavonoid biosynthesis networks.[1][8]
Proposed Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages: formation of the core flavonoid scaffold, prenylation of a flavonoid intermediate, and subsequent oxidative cyclization and modification to form the final structure.
Stage 1: Formation of the Flavonoid Scaffold
This initial stage is one of the most conserved parts of secondary metabolism in higher plants.[1]
-
Phenylpropanoid Pathway: The pathway begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1]
-
Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS).[2][9] This enzyme performs a polyketide-style condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone).[1][10] CHS is a rate-limiting enzyme and a critical control point for the carbon flux into the flavonoid pathway.[11][12]
-
Isomerization to a Flavanone: The unstable chalcone is rapidly isomerized into the flavanone naringenin by the enzyme Chalcone Isomerase (CHI).[5] Naringenin represents a key branch point from which the biosynthesis of various flavonoid classes diverges.[8]
Stage 2: Modification and Prenylation of the Flavonoid Intermediate
To arrive at the this compound structure, the naringenin core must undergo several modifications, including the crucial addition of a prenyl group.
-
Formation of a Flavone Intermediate: Based on the core structure of this compound, a likely intermediate is a flavone, such as apigenin, or a flavonol. This would require the action of enzymes like Flavanone 3-hydroxylase (F3H) and/or Flavone Synthase (FNS) on the naringenin precursor.[13]
-
Prenylation: The attachment of a prenyl group (in this case, a 2-methylprop-1-enyl group, derived from dimethylallyl pyrophosphate - DMAPP) is catalyzed by a Prenyltransferase (PT).[4] Plant aromatic PTs are often membrane-bound enzymes that catalyze the Friedel–Crafts alkylation of the flavonoid skeleton.[4][14] These enzymes exhibit regiospecificity, attaching the prenyl group to a specific position on the aromatic ring.[14] For this compound, prenylation likely occurs on the B-ring of the flavone or a related intermediate. The DMAPP precursor itself is supplied by either the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[5]
Stage 3: Oxidative Cyclization and Final Modifications
The final steps to form the complex chromeno[4,3-b]chromen-7-one structure are likely mediated by cytochrome P450 monooxygenases and other tailoring enzymes. This proposed final stage is the most speculative.
-
Hydroxylation Events: Additional hydroxyl groups are installed on the flavonoid skeleton by specific hydroxylases, likely belonging to the cytochrome P450 family.
-
Oxidative Cyclization: The formation of the two additional heterocyclic rings in this compound requires complex intramolecular cyclization reactions. These are often catalyzed by specialized cytochrome P450 enzymes that can perform phenol coupling or other oxidative reactions, leading to the rigid, multi-ring structure.
The following diagram illustrates the proposed putative pathway.
Data Presentation
As the pathway for this compound is not yet elucidated, no specific quantitative data is available. The tables below summarize the proposed enzymatic steps and provide a template for organizing future experimental data, with example values from related pathways.
Table 1: Summary of Proposed Enzymatic Reactions for this compound Biosynthesis
| Step | Substrate(s) | Product | Putative Enzyme Class |
| 1 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Chalcone Synthase (CHS) |
| 2 | Naringenin Chalcone | Naringenin | Chalcone Isomerase (CHI) |
| 3 | Naringenin | Flavone/Flavonol Intermediate | Flavone Synthase (FNS) / Flavanone 3-Hydroxylase (F3H) |
| 4 | Flavone Intermediate + DMAPP | Prenylated Flavone Intermediate | Aromatic Prenyltransferase (PT) |
| 5 | Prenylated Flavone Intermediate | Hydroxylated Intermediates | Cytochrome P450 Monooxygenase |
| 6 | Hydroxylated Intermediates | This compound | Cytochrome P450 / Oxidoreductase |
Table 2: Template for Quantitative Enzyme Kinetic Data (with examples)
This table provides a structure for reporting kinetic data once enzymes are isolated and characterized. Example data is shown for a representative flavonoid prenyltransferase.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |
| Putative this compound Prenyltransferase | Flavone Intermediate | - | - | - | To be determined |
| Putative this compound Prenyltransferase | DMAPP | - | - | - | To be determined |
| FgPT1 (example)[15] | Naringenin | Value | Value | 61.92 | [15] |
| FgPT1 (example)[15] | Liquiritigenin | Value | Value | 1.18 | [15] |
Experimental Protocols for Pathway Elucidation
Investigating a novel biosynthetic pathway requires a multi-faceted approach combining biochemistry, molecular biology, and analytical chemistry. The diagram below outlines a general workflow.
Protocol 1: Crude Enzyme Extraction from Plant Tissues
This protocol is a general method for extracting active enzymes from plant tissues rich in secondary metabolites like phenolics.[16]
Materials:
-
Fresh or flash-frozen plant tissue (e.g., Artocarpus altilis leaves or bark)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 0.1 M Potassium Phosphate buffer (pH 7.5) containing 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, and 2% (w/v) Polyvinylpolypyrrolidone (PVPP).
-
Centrifuge (refrigerated)
-
Centrifuge tubes
Procedure:
-
Weigh approximately 1-2 g of plant tissue and freeze immediately in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using the pre-chilled mortar and pestle. Add liquid nitrogen periodically to keep the sample frozen.
-
Transfer the frozen powder to a pre-chilled tube. Add 5-10 mL of ice-cold Extraction Buffer.
-
Vortex vigorously for 1-2 minutes to homogenize the mixture.
-
Incubate on ice for 30 minutes with occasional mixing.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude protein extract. Avoid disturbing the pellet.
-
The crude extract can be used immediately for enzyme assays or stored at -80°C. For some applications, further purification steps like ammonium sulfate precipitation or size-exclusion chromatography may be necessary.
Protocol 2: In Vitro Chalcone Synthase (CHS) Enzyme Assay
This protocol measures the activity of CHS by quantifying the formation of naringenin chalcone.[16]
Materials:
-
Crude enzyme extract (from Protocol 1)
-
Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 7.0)
-
Substrate 1: 10 mM p-Coumaroyl-CoA solution
-
Substrate 2: 10 mM Malonyl-CoA solution
-
Reaction Stop Solution: 20% (v/v) Acetic Acid in Methanol
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:
-
70 µL Assay Buffer
-
10 µL p-Coumaroyl-CoA solution (final concentration 1 mM)
-
10 µL Malonyl-CoA solution (final concentration 1 mM)
-
10 µL crude enzyme extract
-
-
Include a negative control (boiled enzyme or buffer instead of enzyme extract).
-
Initiate the reaction by adding the enzyme extract. Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Reaction Stop Solution. Vortex briefly.
-
Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.
-
Analyze 20-50 µL of the supernatant by HPLC. Monitor at ~370 nm to detect the formation of naringenin chalcone.
-
Quantify the product by comparing the peak area to a standard curve generated with authentic naringenin chalcone. Enzyme activity can be expressed as pkat/mg protein or nmol/s/mg protein.
Protocol 3: Metabolite Analysis by HPLC
This protocol provides a general framework for the separation and relative quantification of flavonoids.[17][18]
Materials:
-
Plant tissue, freeze-dried and powdered
-
Extraction Solvent: 80% (v/v) Methanol in water
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Extraction: Extract 100 mg of powdered plant tissue with 1.5 mL of Extraction Solvent. Vortex and sonicate for 30 minutes. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Sample Preparation: Filter the extract through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Use a gradient elution profile. An example gradient is:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 60% B
-
40-45 min: Linear gradient from 60% to 95% B
-
45-50 min: Hold at 95% B
-
50-55 min: Return to 5% B and equilibrate.
-
-
Monitor wavelengths relevant for flavonoids, such as 280 nm (flavanones), 320 nm (hydroxycinnamic acids), and 350 nm (flavones/flavonols).
-
-
Data Analysis: Identify peaks by comparing retention times and UV spectra with authentic standards. For unknown compounds, fractions can be collected for further analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).
Conclusion and Future Perspectives
This guide presents a scientifically grounded, putative biosynthetic pathway for this compound, based on the extensive knowledge of flavonoid metabolism in plants. While the core reactions involving CHS and CHI are highly conserved, the specific tailoring enzymes—particularly the prenyltransferases and oxidative enzymes responsible for the final cyclizations in Artocarpus species—remain to be discovered.
The future of this research lies in the application of modern multi-omics approaches. The experimental workflow outlined herein, combining metabolomics, transcriptomics, and functional gene characterization, provides a clear roadmap for identifying the specific genes and enzymes involved in this compound biosynthesis.[12] Success in this endeavor will not only illuminate a novel branch of flavonoid metabolism but also provide powerful enzymatic tools for the metabolic engineering and synthetic biology of high-value plant natural products, enabling sustainable production for pharmaceutical and nutraceutical applications.[3][19]
References
- 1. mdpi.com [mdpi.com]
- 2. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of flavonoids in plants and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prenylated flavonoids from the heartwood of Artocarpus communis with inhibitory activity on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Qualitative and Quantitative Analysis of Flavonoids | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Cyclocommunol: A Technical Guide to its Physical, Chemical, and Biological Properties
Introduction: Cyclocommunol is a naturally occurring prenylflavonoid that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] First isolated from Artocarpus communis and also found as a major constituent in the peel of Artocarpus altilis (breadfruit), this compound serves as a valuable starting material for semi-synthesis and a subject of study for its therapeutic potential.[3][4] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is classified as an extended flavonoid.[5] Its core structure consists of a chromeno[4,3-b]chromen-7-one backbone with hydroxyl and 2-methylprop-1-enyl substitutions.
Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem[5], MedChemExpress[2] |
| Molecular Weight | 352.34 g/mol | PubChem[5], MedChemExpress[1][2] |
| IUPAC Name | 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | PubChem[5] |
| CAS Number | 145643-96-5 | PubChem[5], MedChemExpress[2] |
| Physical Description | Solid, Yellow Powder | Human Metabolome Database[5], Repository Unja[4] |
| Melting Point | 160 - 162 °C | Human Metabolome Database[5] |
| Canonical SMILES | CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | PubChem[5] |
| InChI Key | VHNPAPHWKVLGHG-UHFFFAOYSA-N | PubChem[5] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, methodologies for its isolation and structural characterization have been described.
Isolation from Artocarpus altilis
A common method for isolating this compound involves solvent extraction and chromatographic fractionation of breadfruit peel.
-
Extraction: The peel is typically subjected to extraction using a solvent such as ethyl acetate (EtOAc) to isolate phenolic compounds.[3][4]
-
Fractionation: The resulting crude extract is then fractionated. A described method uses SiO₂ vacuum liquid chromatography (VLC) with a gradient eluent of n-hexane–EtOAc, followed by pure EtOAc and methanol (MeOH), to separate the extract into multiple fractions.[3][4] this compound is isolated from the active fractions.
Structural Characterization
The chemical structure of isolated this compound is confirmed using modern spectroscopic techniques.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula. For this compound, an HRESIMS analysis showed a characteristic molecular ion peak [M+H]⁺ at m/z 353.1019, corresponding to a molecular formula of C₂₀H₁₇O₆⁺.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H NMR) and 2D NMR (HMBC, NOESY) analyses are employed to elucidate the complete structure and confirm it is a 4′,5,7-trihydroxy prenylated flavonoid.[3][4]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with anti-tumor properties being the most prominently studied. It also shows potential as an antibacterial, antityrosinase, and antiplatelet agent.[1][2][3][6]
Anti-Tumor Activity
This compound demonstrates cytotoxic effects against various cancer cell lines.
-
It inhibits the growth of human hepatoma and gastric cancer cells, with reported IC₅₀ values ranging between 16 and 80 µM.[1][2]
-
It shows a proapoptotic effect on oral squamous cell carcinoma (OSCC) cells.[1][2]
-
Semi-synthetic derivatives of this compound have shown moderate cytotoxicity against MCF-7 breast cancer and NCI-H460 lung cancer cell lines.[3][6]
Mechanism of Action and Signaling
The anti-tumor effects of this compound are linked to the induction of apoptosis. Research indicates that this process is mediated, at least in part, through a mechanism dependent on Mcl-1 (Myeloid cell leukemia 1), a member of the Bcl-2 family of apoptosis-regulating proteins.[2] Mcl-1 is an anti-apoptotic protein, and its inhibition or downregulation can shift the cellular balance towards apoptosis, leading to cancer cell death.
Antibacterial Activity
This compound and some of its derivatives have been shown to possess weak antibacterial activity against several Gram-positive and Gram-negative bacteria.[3][4][6][7] This suggests a potential for developing novel antimicrobial agents, though further investigation is required to enhance this activity.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities, most notably its anti-tumor effects. The ability to isolate it in significant quantities from an underutilized resource like breadfruit peel makes it an attractive candidate for further research and development.[3][6] Future work should focus on elucidating the precise mechanisms of its signaling pathway interactions, optimizing its synthesis, and exploring the therapeutic potential of its semi-synthetic derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. repository.unja.ac.id [repository.unja.ac.id]
- 5. This compound | C20H16O6 | CID 10315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Cyclocommunol: A Technical Guide for Researchers
An In-Depth Examination of the Bioactive Prenylflavonoid for Drug Development Professionals
Abstract
Cyclocommunol, a naturally occurring prenylflavonoid, has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, established biological activities, and the molecular mechanisms underpinning its therapeutic effects. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a compilation of key data, in-depth experimental protocols, and a visualization of its primary signaling pathway.
Chemical and Physical Data
This compound is a structurally unique flavonoid derivative. The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, formulation, and experimental use.
| Property | Value | Citation(s) |
| CAS Number | 145643-96-5 | [1][2] |
| Molecular Formula | C₂₀H₁₆O₆ | [1] |
| Molecular Weight | 352.34 g/mol | [1][2][3] |
Biological Activity and Quantitative Data
This compound has demonstrated notable anti-tumor activity, particularly in the context of oral squamous cell carcinoma (OSCC) and other cancer types. Its primary mechanism of action involves the induction of apoptosis and autophagy. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Citation(s) |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 | [4] |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 | [4] |
| Hepatoma | Hepatocellular Carcinoma | 16 - 80 | Not Specified | [1][3] |
| Gastric | Gastric Cancer | 16 - 80 | Not Specified | [1][3] |
Signaling Pathway
The anticancer effects of this compound are primarily mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. The diagram below illustrates the proposed mechanism of action of this compound.
Caption: this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound, offering a practical guide for researchers.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on oral squamous carcinoma cell lines.
-
Cell Seeding:
-
Culture SCC2095 and Ca922 cells in appropriate media.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol outlines the procedure for assessing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and Mcl-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Autophagy Detection (Acridine Orange Staining)
This protocol describes the use of acridine orange to detect the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 6-well plate.
-
Treat the cells with this compound for the desired duration.
-
-
Staining:
-
Wash the cells with PBS.
-
Stain the cells with acridine orange (1 µg/mL) in serum-free medium for 15 minutes at 37°C.
-
-
Microscopy:
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce bright green, while AVOs will appear as reddish-orange fluorescent puncta.
-
Conclusion
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to induce apoptosis and autophagy through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway highlights its potential for treating malignancies characterized by the hyperactivation of this cascade. This technical guide provides a foundational resource for further investigation into the pharmacological properties and clinical applications of this compound, with the aim of accelerating its translation from a laboratory curiosity to a clinically relevant agent. Further research is warranted to explore its efficacy in a broader range of cancer models and to elucidate its pharmacokinetic and pharmacodynamic profiles in vivo.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C20H16O6 | CID 10315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound induces apoptosis in human oral squamous cell carcinoma partially through a Mcl-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activities of Cyclocommunol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocommunol, a prenylflavonoid isolated from natural sources such as breadfruit (Artocarpus altilis), has emerged as a compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its pro-apoptotic, potential anti-inflammatory, and antibacterial properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pro-apoptotic Activity of this compound
This compound has demonstrated significant pro-apoptotic effects in cancer cell lines, particularly in oral squamous cell carcinoma (OSCC). The compound induces cell death through a caspase-dependent apoptotic mechanism.
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Citation |
| This compound | SCC2095 | Oral Squamous Carcinoma | 48 | 4.2 | [1] |
| This compound | Ca922 | Oral Squamous Carcinoma | 48 | 5.0 | [1] |
| This compound Derivative 4 | NCI-H460 | Lung Cancer | Not Specified | 76 | |
| This compound Derivative 7 | MCF-7 | Breast Cancer | Not Specified | 77 | |
| This compound Derivative 9 | MCF-7 | Breast Cancer | Not Specified | 33 |
Signaling Pathways
This compound exerts its pro-apoptotic effects by modulating key signaling pathways involved in cell survival and proliferation. A primary mechanism is the downregulation of the Akt/mTOR pathway and the subsequent decrease in the expression of the anti-apoptotic protein Mcl-1[1].
The Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. This compound's inhibition of this pathway leads to a reduction in the phosphorylation of Akt and mTOR, which in turn affects downstream effectors, including the Mcl-1 protein. Mcl-1 is an anti-apoptotic member of the Bcl-2 family, and its downregulation is a crucial step in initiating apoptosis[1]. The degradation of Mcl-1 is often mediated by the ubiquitin-proteasome system[2][3]. While the precise upstream events triggered by this compound that lead to Mcl-1 downregulation are still under investigation, it is evident that this is a key component of its mechanism of action.
Potential Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is currently limited, its structural similarity to other flavonoids suggests a potential role in modulating inflammatory pathways. A key pathway often targeted by anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The NF-κB Signaling Pathway: A Potential Target
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. Future research is warranted to investigate whether this compound can inhibit NF-κB activation and the subsequent expression of these inflammatory mediators.
Antibacterial Activity
Studies have indicated that this compound possesses weak antibacterial activity. While specific minimum inhibitory concentration (MIC) values for this compound are not yet widely reported, its derivatives have shown activity against various bacterial strains.
Quantitative Data: Antibacterial Activity of a this compound Derivative
The following table presents the MIC values for a derivative of this compound, highlighting its potential as a scaffold for developing new antibacterial agents.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| This compound Derivative | Staphylococcus aureus | Positive | >100 |
| This compound Derivative | Escherichia coli | Negative | >100 |
Note: The available data indicates weak activity for the parent compound, and the provided MIC values are for a derivative, suggesting that chemical modification could enhance antibacterial potency.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with this compound and then lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-mTOR, anti-Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
-
PI/Annexin V Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion and Future Directions
This compound has demonstrated clear pro-apoptotic activity in cancer cells, primarily through the inhibition of the Akt/mTOR signaling pathway and the downregulation of Mcl-1. This makes it a promising candidate for further investigation as an anticancer agent. While its anti-inflammatory and antibacterial activities are less characterized, the existing data on its derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents in these areas as well.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound downregulates Mcl-1.
-
Conducting comprehensive studies to quantify the anti-inflammatory effects of this compound, including its impact on the NF-κB pathway and the production of inflammatory mediators.
-
Determining the minimum inhibitory concentrations of this compound against a broad panel of bacterial and fungal pathogens.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer, inflammation, and infectious diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.
References
- 1. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of Calycosin glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocommunol, a prenylflavonoid isolated from the peel of the breadfruit (Artocarpus altilis), has emerged as a promising natural product with demonstrated biological activities.[1] This technical guide provides a comprehensive review of the existing literature on this compound and its semi-synthetic derivatives, with a focus on their anticancer properties. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and elucidates the underlying signaling pathways involved in their mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Quantitative Biological Activity Data
The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (1) | Not Reported | Weak Activity | [1] |
| This compound Derivative 4 | NCI-H460 (Lung Cancer) | 76 | [1] |
| This compound Derivative 7 | MCF-7 (Breast Cancer) | 77 | [1] |
| This compound Derivative 9 | MCF-7 (Breast Cancer) | 33 | [1] |
| This compound | SCC2095 (Oral Squamous Cell Carcinoma) | 4.2 (at 48h) | |
| This compound | Ca922 (Oral Squamous Cell Carcinoma) | 5.0 (at 48h) |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The antiproliferative effects of this compound and its derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Semi-synthesis of this compound Derivatives
The following provides a general protocol for the semi-synthesis of a methylated derivative of this compound (Compound 2), as described in the literature.[1]
Materials:
-
This compound (1)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve this compound (1) in anhydrous acetone in a round-bottom flask.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) to the solution, followed by the dropwise addition of methyl iodide (CH₃I).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Work-up: After the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain the desired methylated derivative (Compound 2).
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Mechanism of Action
Studies have indicated that this compound exerts its anticancer effects by inducing apoptosis, a form of programmed cell death. The underlying mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.
The Akt/mTOR/Mcl-1 Signaling Pathway
A crucial pathway affected by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell survival and resistance to apoptosis. This compound has been shown to down-regulate the phosphorylation and expression of Akt and mTOR. This inhibition leads to the downstream suppression of Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family. The downregulation of Mcl-1 is a key event that shifts the balance towards apoptosis, ultimately leading to cancer cell death.
Experimental Workflow for Investigating the Mechanism of Action
To elucidate the signaling pathways involved in the cytotoxic effects of this compound, a structured experimental workflow is typically employed. This workflow combines cell viability assays with molecular biology techniques to probe changes in protein expression and phosphorylation status.
Related Compounds
This compound belongs to the class of prenylated flavonoids, a group of secondary metabolites found in various plant species, particularly in the genus Artocarpus. Several other compounds have been isolated from Artocarpus altilis that share structural similarities with this compound and may possess related biological activities. These include other flavonoids, triterpenes, and phenolic compounds. The exploration of these related natural products and their semi-synthetic derivatives represents a promising avenue for the discovery of new anticancer agents.
Conclusion
This compound and its derivatives have demonstrated significant potential as anticancer agents. This technical guide has summarized the available quantitative data on their cytotoxicity, provided detailed experimental protocols for their evaluation and synthesis, and illustrated the key signaling pathways involved in their mechanism of action. The inhibition of the Akt/mTOR/Mcl-1 pathway by this compound highlights a specific molecular target for its pro-apoptotic effects. Further research is warranted to fully explore the therapeutic potential of this promising class of natural products, including in-depth structure-activity relationship studies, investigation of their efficacy in in vivo models, and the development of more efficient synthetic methodologies. This comprehensive review serves as a foundational resource to guide future research and development efforts in this area.
References
Antitumor Properties of Cyclocommunol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the antitumor properties of cyclocommunol and its derivatives. This compound, a triterpenoid isolated from the fruit peel of Artocarpus altilis (breadfruit), has emerged as a promising scaffold for the development of novel anticancer agents. This document summarizes the available data on the cytotoxicity of this compound derivatives, details relevant experimental methodologies, and explores the potential signaling pathways involved in their mechanism of action.
Quantitative Data on Antitumor Activities
The direct antitumor activities of semi-synthetic this compound derivatives have been evaluated, though quantitative high-throughput screening data remains limited in publicly accessible literature. The available information indicates selective cytotoxic effects against specific cancer cell lines.
Cytotoxicity of this compound and its Derivatives
A study focused on the semi-synthesis of nine derivatives of this compound reported their preliminary antitumor activities. While specific IC50 values were not provided, the qualitative assessment of their cytotoxicity is summarized in the table below.
| Compound | Derivative Structure | Cell Line | Cytotoxicity |
| 1 | This compound | MCF-7, NCI-H460 | Not specified |
| 2 | Derivative 2 | MCF-7, NCI-H460 | Not specified |
| 3 | Derivative 3 | MCF-7, NCI-H460 | Not specified |
| 4 | Derivative 4 | NCI-H460 | Comparable to control |
| 5 | Derivative 5 | MCF-7, NCI-H460 | Not specified |
| 6 | Derivative 6 | MCF-7, NCI-H460 | Not specified |
| 7 | Derivative 7 | MCF-7 | Moderate |
| 8 | Derivative 8 | MCF-7, NCI-H460 | Not specified |
| 9 | Derivative 9 | MCF-7 | Moderate |
| 10 | Derivative 10 | MCF-7, NCI-H460 | Not specified |
Cytotoxicity of Other Bioactive Compounds from Artocarpus altilis
For a broader context of the antitumor potential of compounds from Artocarpus altilis, the following table summarizes the cytotoxic activities of other extracts and purified compounds from this plant.
| Compound/Extract | Cell Line | IC50 Value |
| Methanol extract of the pulp | MCF-7 | 15.40±0.91 μg/mL[1] |
| Artonin E | Oral Cancer Cells | Promising cytotoxic effects[2] |
| Artobiloxanthone | Oral Cancer Cells | Promising cytotoxic effects[2] |
Experimental Protocols
The evaluation of the antitumor properties of this compound derivatives and other natural products typically involves in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay, a colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways
While the specific signaling pathways targeted by this compound derivatives are yet to be fully elucidated, studies on other bioactive compounds from Artocarpus altilis, such as Artonin E and artobiloxanthone, have implicated the Akt/mTOR/STAT3 signaling pathway in their anticancer effects.[2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.
Overview of the Akt/mTOR/STAT3 Signaling Pathway
The following diagram illustrates the key components and interactions within this pathway.
Figure 1: The Akt/mTOR/STAT3 signaling pathway.
Caption: Simplified diagram of the Akt/mTOR/STAT3 signaling cascade.
Experimental Workflow for Pathway Analysis
To investigate the effect of this compound derivatives on specific signaling pathways, a typical experimental workflow would involve the following steps:
Figure 2: Experimental workflow for signaling pathway analysis.
Caption: A typical workflow for investigating protein expression changes.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-based compounds with potential for development as anticancer agents. The preliminary data indicating cytotoxicity against breast and lung cancer cell lines warrant further investigation. Future research should focus on:
-
Quantitative structure-activity relationship (QSAR) studies: To optimize the this compound scaffold for enhanced potency and selectivity.
-
Comprehensive cytotoxicity screening: To evaluate the activity of these derivatives against a broader panel of cancer cell lines.
-
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound derivatives.
-
In vivo studies: To assess the antitumor efficacy and safety of the most promising derivatives in animal models.
The exploration of compounds from Artocarpus altilis has already revealed potent anticancer agents, and a focused effort on its unique triterpenoid constituents, such as this compound, holds significant promise for the discovery of novel cancer therapeutics.
References
The Antibacterial Potential of Cyclocommunol Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocommunol, a natural compound isolated from Artocarpus altilis (breadfruit), has been identified as possessing antibacterial properties. This technical guide provides a concise summary of the current, albeit limited, scientific findings on the antibacterial activity of this compound, with a specific focus on its effects against Gram-positive bacteria. This document outlines the reported antibacterial spectrum, presents the available quantitative data, and details the experimental methodologies employed in its preliminary assessment. Furthermore, it provides generalized experimental workflows and illustrates a common bacterial signaling pathway that represents a potential, though currently unconfirmed, target for novel antibacterial agents like this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are exploring new avenues for combating Gram-positive bacterial infections.
Introduction
The emergence of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has intensified the search for novel antimicrobial compounds from natural sources. This compound, a triterpenoid derivative, has been the subject of preliminary investigations to ascertain its therapeutic potential. A study by Syamsurizal et al. has provided the initial evidence for its activity against Gram-positive bacteria, suggesting that this compound and its synthetic derivatives could be valuable starting points for the development of new antibacterial agents.[1] This guide will synthesize the available data on this compound and place it within the broader context of antibacterial drug discovery.
Antibacterial Activity of this compound
Preliminary studies have demonstrated that this compound exhibits weak antibacterial activity against the Gram-positive bacterium Staphylococcus aureus.[1] In addition to the parent compound, several of its synthetic derivatives have also been evaluated for their antibacterial efficacy.
Quantitative Data Summary
The antibacterial activity of this compound and its derivatives was assessed using an agar diffusion assay.[1] The following table summarizes the qualitative findings from this initial screening. It is important to note that specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values have not yet been reported in the available literature.
| Compound | Target Gram-Positive Bacteria | Observed Activity | Data Type | Source |
| This compound (1) | Staphylococcus aureus | Weak | Agar Diffusion Assay | Syamsurizal et al.[1] |
| Derivative 3 | Staphylococcus aureus | Active | Agar Diffusion Assay | Syamsurizal et al.[1] |
| Derivative 4 | Staphylococcus aureus | Weak | Agar Diffusion Assay | Syamsurizal et al.[1] |
| Derivative 7 | Staphylococcus aureus | Active | Agar Diffusion Assay | Syamsurizal et al.[1] |
| Derivative 9 | Staphylococcus aureus | Weak | Agar Diffusion Assay | Syamsurizal et al.[1] |
Experimental Protocols
The following section details a generalized protocol for the agar well diffusion method, which is consistent with the methodology used in the preliminary assessment of this compound's antibacterial activity.[1]
Agar Well Diffusion Assay
This method is widely used to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.
Materials:
-
Muller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase
-
Test compound (this compound) solution of known concentration
-
Positive control (e.g., Ampicillin solution)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
-
Sterile cork borer or pipette tip
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Agar Plates: Aseptically pour molten MHA into sterile Petri dishes and allow them to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test bacterium evenly over the entire surface of the agar plate using a sterile swab.
-
Create Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Add Test Compounds: Carefully add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Potential Mechanism of Action: A Look into Bacterial Signaling
While the precise mechanism of action for this compound against Gram-positive bacteria has not yet been elucidated, inhibiting essential bacterial signaling pathways is a common strategy for antibacterial agents. One such critical pathway is the quorum-sensing system, which bacteria use to coordinate gene expression in a cell-density-dependent manner.
Quorum Sensing in Gram-Positive Bacteria
In many Gram-positive bacteria, quorum sensing is mediated by small, secreted peptides known as autoinducing peptides (AIPs). These AIPs are detected by membrane-bound receptors, which then initiate a phosphorylation cascade that ultimately leads to the activation of a response regulator. This regulator controls the expression of target genes, often including those responsible for virulence factor production and biofilm formation. Disrupting this pathway can render bacteria less pathogenic.
Future Directions
The preliminary findings on the antibacterial activity of this compound are promising but necessitate further in-depth investigation. Future research should focus on:
-
Determining MIC and MBC Values: Quantitative assessment against a broader panel of Gram-positive bacteria, including clinically relevant resistant strains, is crucial.
-
Elucidating the Mechanism of Action: Studies to identify the specific cellular target and pathway inhibited by this compound are needed. This could involve investigating its effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.
-
Structure-Activity Relationship (SAR) Studies: A more comprehensive analysis of various this compound derivatives will help in identifying the key structural features required for enhanced antibacterial activity.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates should be evaluated in animal models of infection to determine their therapeutic potential and safety profile.
Conclusion
This compound represents a potential starting point for the development of new antibacterial agents against Gram-positive pathogens. Although the current data is limited, the observed activity warrants further investigation. The methodologies and conceptual frameworks presented in this guide offer a roadmap for future research aimed at fully characterizing the antibacterial properties of this compound and its derivatives. Continued exploration of natural products like this compound is essential in the ongoing effort to combat the growing challenge of antibiotic resistance.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Cyclocommunol from Breadfruit Peel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocommunol, a triterpenoid found in breadfruit (Artocarpus altilis) peel, has garnered interest for its potential biological activities. These application notes provide a detailed, step-by-step protocol for the efficient isolation and purification of this compound from breadfruit peel. The methodology encompasses sample preparation, solvent extraction, liquid-liquid partitioning, and a two-stage chromatographic purification process involving vacuum liquid chromatography (VLC) and silica gel column chromatography. This document is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery to obtain this compound for further investigation.
Introduction
Artocarpus altilis, commonly known as breadfruit, is a tropical tree cultivated for its edible fruit. While the pulp is a staple food source, the peel is often discarded as waste. However, recent studies have revealed that breadfruit peel is a rich source of bioactive compounds, with this compound being a major constituent.[1][2][3][4][5][6] Triterpenoids, a class of compounds to which this compound belongs, are known to exhibit a wide range of pharmacological effects, making them attractive candidates for drug development. The underutilized nature of breadfruit peel presents an opportunity for the sustainable sourcing of this promising compound.
This protocol details a robust and reproducible method for the isolation of this compound, providing researchers with a practical guide to obtain this compound for in-depth biological and pharmacological evaluation.
Experimental Workflow
Caption: Overall workflow for the isolation of this compound.
Materials and Reagents
Plant Material
-
Fresh breadfruit (Artocarpus altilis) peel
Solvents and Reagents
-
Methanol (MeOH), ACS grade
-
n-Hexane, ACS grade
-
Dichloromethane (CH₂Cl₂), ACS grade
-
Ethyl acetate (EtOAc), ACS grade
-
Distilled water (H₂O)
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vanillin
-
Sulfuric acid (H₂SO₄)
-
Ethanol
-
Acetic anhydride
-
Liebermann-Burchard reagent
Experimental Protocols
Preparation of Breadfruit Peel
-
Collect fresh breadfruit peel and wash thoroughly with distilled water to remove any surface contaminants.
-
Cut the peel into small pieces and air-dry at room temperature until brittle. Alternatively, use a laboratory oven at 40-50°C to expedite drying.
-
Grind the dried peel into a fine powder using a blender or a mill.
-
Store the powdered peel in an airtight container in a cool, dark, and dry place until extraction.
Methanol Extraction
-
Macerate the powdered breadfruit peel in methanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol) for 72 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
Solvent Partitioning
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, dichloromethane, and ethyl acetate.
-
For each partitioning step, mix the extract suspension with an equal volume of the solvent in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the respective solvent layer and repeat the process three times for each solvent to ensure exhaustive extraction.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction under reduced pressure to yield the crude ethyl acetate extract, which is enriched with this compound.[1][2][5]
Purification by Vacuum Liquid Chromatography (VLC)
-
Pack a sintered glass funnel with silica gel (TLC grade).
-
Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it evenly onto the packed VLC column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of approximately 50-100 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Monitoring
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent for triterpenoids.
-
Anisaldehyde-Sulfuric Acid Reagent: Spray the plate with a freshly prepared solution of 0.5 mL anisaldehyde, 0.5 mL concentrated H₂SO₄, and 50 mL glacial acetic acid. Heat the plate at 100-110°C for 5-10 minutes. Triterpenoids typically appear as purple or blue spots.
-
Liebermann-Burchard Reagent: Spray the plate with a mixture of acetic anhydride and concentrated sulfuric acid. Triterpenoids often give a characteristic color change, starting from pink/purple and turning to blue/green.
-
-
Combine the fractions that show a prominent spot corresponding to this compound based on comparison with literature data or a standard if available.
Final Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Concentrate the combined this compound-rich fractions from VLC and load them onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration. A suggested gradient is to start with n-hexane:ethyl acetate (9:1) and gradually increase to (1:1).
-
Collect small fractions (10-20 mL) and monitor them by TLC as described in section 5.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain purified this compound as a solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Dried Breadfruit Peel | [1][2][5] |
| Extraction Solvent | Methanol | [1][2][5] |
| Partitioning Solvent for this compound | Ethyl Acetate | [1][2][5] |
| Yield of this compound | 0.017% (from dried peel) | [2] |
| Physical Appearance | Yellow Powder | [2] |
Purity Assessment
A preliminary assessment of purity can be made by observing a single spot on the TLC plate developed in multiple solvent systems. For a more accurate determination of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Suggested HPLC Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of triterpenoids. A starting point could be a gradient from 60% acetonitrile to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 210 nm or 254 nm.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve a small amount of the isolated this compound in methanol or acetonitrile.
The purity can be calculated from the peak area of this compound relative to the total peak area in the chromatogram.
Signaling Pathways and Logical Relationships
The isolation process does not involve signaling pathways. The logical relationship of the experimental steps is a linear progression from crude plant material to a purified compound, as illustrated in the experimental workflow diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation of this compound from breadfruit peel, a readily available and underutilized biomass. By following these procedures, researchers can obtain a sufficient quantity of this bioactive triterpenoid for further chemical, biological, and pharmacological studies. The utilization of breadfruit peel for the extraction of valuable compounds like this compound also promotes a more sustainable and value-added approach to agricultural waste.
References
Application Notes and Protocols for the Semi-synthesis of Cyclocommunol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of Cyclocommunol derivatives, including detailed experimental protocols, quantitative biological activity data, and insights into potential mechanisms of action. This information is intended to facilitate further research and development of this compound-based compounds as potential therapeutic agents.
Introduction
This compound, a prenylated flavonoid isolated from plants of the Artocarpus genus, has emerged as a promising natural product scaffold for the development of new therapeutic agents. Its unique chemical structure provides multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced biological activities. This document outlines the semi-synthesis of nine this compound derivatives and summarizes their antibacterial and antitumor properties.
Isolation of this compound (1)
This compound is the starting material for the semi-synthesis of its derivatives. The following protocol describes a general method for its isolation from Artocarpus altilis (breadfruit) peel.
Experimental Protocol: Isolation of this compound
-
Extraction: Dried and powdered breadfruit peel is extracted with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude MeOH extract is subjected to sequential liquid-liquid partitioning with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc) to separate compounds based on polarity.
-
Chromatographic Purification: The EtOAc fraction, which typically shows promising biological activity, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and EtOAc. Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound (1).
Semi-synthesis of this compound Derivatives (2-10)
A series of nine this compound derivatives were synthesized to explore the structure-activity relationship. The following protocols are based on standard organic synthesis methodologies for the described transformations.
Methylation of this compound (Derivative 2)
Experimental Protocol: Synthesis of Trimethyl-Cyclocommunol (2)
-
To a solution of this compound (1) in anhydrous acetone, potassium carbonate (K₂CO₃) is added, followed by methyl iodide (CH₃I).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and EtOAc.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the trimethyl derivative (2).[1]
Acylation of this compound with Benzyloxyacetic Acid (Derivative 9)
Experimental Protocol: Synthesis of Disubstituted Benzyloxyacetyl-Cyclocommunol (9)
-
To a solution of this compound (1) in anhydrous dichloromethane, benzyloxyacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 4-dimethylaminopyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the disubstituted derivative (9).[1]
Benzoylation of this compound (Derivative 10)
Experimental Protocol: Synthesis of Benzoyl-Cyclocommunol (10)
-
This compound (1) is dissolved in pyridine, and the solution is cooled to 0°C.
-
Benzoyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of cold water, and the product is extracted with EtOAc.
-
The organic layer is washed with 1M copper sulfate solution to remove pyridine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the benzoyl derivative (10).[1]
Note: Detailed protocols for derivatives 3-8 are not available in the provided search results. The synthesis of these compounds would likely involve similar acylation or other functional group modification reactions.
Data Presentation
The synthesized this compound derivatives were evaluated for their antitumor and antibacterial activities. The available quantitative data is summarized below.
Antitumor Activity
The cytotoxicity of this compound and its derivatives was assessed against the MCF-7 (human breast adenocarcinoma) and NCI-H460 (human non-small cell lung cancer) cell lines.
Table 1: Cytotoxicity of this compound Derivatives (IC₅₀ in µM) [1]
| Compound | MCF-7 | NCI-H460 |
| 4 | - | 76 |
| 7 | 77 | - |
| 9 | 33 | - |
| '-' indicates data not available. |
Antibacterial Activity
The antibacterial activity was evaluated against several Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values are not consistently available, the results from an agar diffusion assay indicated weak activity for some compounds.[1]
Table 2: Antibacterial Activity of this compound Derivatives [1]
| Compound | S. aureus | E. coli | P. aeruginosa | S. enterica |
| 1 (this compound) | Weak Activity | Weak Activity | Weak Activity | Weak Activity |
| 3 | Active | Active | Active | - |
| 4 | Weak Activity | Weak Activity | Weak Activity | Weak Activity |
| 7 | Active | Active | - | - |
| 9 | Weak Activity | Weak Activity | Weak Activity | Weak Activity |
| '-' indicates data not available. "Weak Activity" and "Active" are based on qualitative descriptions from the source. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the isolation of this compound to the synthesis and biological evaluation of its derivatives.
Caption: General experimental workflow for the semi-synthesis and biological evaluation of this compound derivatives.
Postulated Signaling Pathway for Anticancer Activity
While the specific signaling pathways affected by this compound derivatives have not been elucidated, based on studies of other prenylated flavonoids from Artocarpus species, a plausible mechanism of action for their anticancer effects can be proposed. This hypothetical pathway involves the induction of oxidative stress and modulation of key signaling cascades that regulate cell survival and apoptosis.
Caption: Hypothetical signaling pathway for the anticancer activity of this compound derivatives.
References
Application Notes and Protocols: Cytotoxicity of Cyclocommunol on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocommunol, a prenylflavonoid found in the plant Artocarpus communis, has demonstrated potential as an anti-cancer agent. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the human breast cancer cell line MCF-7. The methodologies outlined herein are intended to guide researchers in the systematic evaluation of this compound's anti-proliferative activity and to provide a framework for understanding its potential mechanism of action.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound on MCF-7 cells, based on typical results for similar prenylflavonoid compounds. This data should be replaced with experimentally derived values.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 24 | 15.8 ± 1.2 |
| This compound | MCF-7 | 48 | 9.5 ± 0.8 |
| This compound | MCF-7 | 72 | 5.2 ± 0.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.1 |
Experimental Protocols
Cell Culture and Maintenance
MCF-7 cells, a human breast adenocarcinoma cell line, are utilized for this protocol.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a 0.25% Trypsin-EDTA solution, and re-seeded into new culture flasks at a 1:4 or 1:5 ratio.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion.
-
Seed 5 x 10³ cells in 100 µL of growth medium per well into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound on MCF-7 cells.
Hypothesized Signaling Pathway
Based on studies of this compound in other cancer cell lines and the known actions of other prenylflavonoids in breast cancer, a plausible mechanism of action involves the inhibition of the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis in MCF-7 cells.
Application Notes and Protocols: In Vitro Assays for Assessing the Antibacterial Effects of Novel Compounds
Disclaimer: As of the date of this document, specific studies detailing the antibacterial effects of "Cyclocommunol" are not available in the public domain. The following protocols and data are presented as a comprehensive, generalized guide for assessing the in vitro antibacterial properties of a novel natural compound, using this compound as a representative example. The experimental data presented is hypothetical and for illustrative purposes only.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of new antimicrobial agents. Natural products are a rich source of chemical diversity and have historically provided many of our most important antibiotics. This document provides a suite of detailed protocols and application notes for the initial in vitro characterization of the antibacterial effects of a novel compound, exemplified here as this compound.
These protocols are designed for researchers, scientists, and drug development professionals. They cover essential assays for determining a compound's antibacterial spectrum, potency, and dynamics of bacterial killing. The described methods include initial screening, determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC), time-kill kinetic studies, anti-biofilm activity assessment, and a preliminary evaluation of cytotoxicity against mammalian cells to gauge selectivity.
General Workflow for Antibacterial Assessment
The evaluation of a novel compound like this compound follows a logical progression from broad screening to more detailed characterization. This workflow ensures that resources are focused on compounds with promising activity.
Caption: General workflow for in vitro antibacterial assessment.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3] The broth microdilution method is a standard technique for determining MIC and MBC values.[4][5]
Experimental Protocol: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[6]
-
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of MHB to wells in columns 2 through 12.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add 200 µL of the highest concentration of this compound (e.g., 512 µg/mL in MHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
MBC Determination:
-
From each well that shows no visible growth (i.e., at and above the MIC), plate 10 µL onto a fresh, compound-free agar plate.[8]
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no colony growth, corresponding to a ≥99.9% kill of the initial inoculum.
-
Caption: Workflow for MIC and MBC determination.
Data Presentation
Quantitative data for this compound should be summarized in a table for clarity.
Table 1: Hypothetical MIC and MBC Values for this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | 16 | Bactericidal (≤4) |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | >128 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa PAO1 | Gram-negative | 64 | >128 | Bacteriostatic (>4) |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 | Bactericidal (≤4) |
Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it exhibits concentration-dependent or time-dependent killing and distinguishing between bactericidal and bacteriostatic effects over time.[3] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[3]
Experimental Protocol
-
Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing fresh MHB.
-
Prepare flasks containing this compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[9] Include a growth control flask with no compound.
-
-
Execution:
-
Incubate all flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each flask.[10]
-
-
Quantification:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
Caption: Workflow for a time-kill kinetics assay.
Data Presentation
Time-kill data is best represented graphically, but key endpoints can be tabulated.
Table 2: Hypothetical Time-Kill Data Summary for this compound against S. aureus
| This compound Conc. | Log₁₀ Reduction at 8h | Log₁₀ Reduction at 24h | Outcome |
|---|---|---|---|
| 1x MIC (8 µg/mL) | 1.5 | 2.8 | Bacteriostatic |
| 2x MIC (16 µg/mL) | 2.9 | >3.0 | Bactericidal |
| 4x MIC (32 µg/mL) | >3.0 | >3.0 | Rapidly Bactericidal |
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[11] Assessing a new compound's ability to inhibit biofilm formation is crucial.[12][13]
Experimental Protocol: Biofilm Inhibition
-
Preparation:
-
Prepare a bacterial suspension and adjust to 0.5 McFarland standard in a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose for S. aureus).
-
Prepare 2-fold serial dilutions of this compound in a 96-well, flat-bottomed microtiter plate at sub-MIC concentrations (to avoid inhibiting planktonic growth).
-
-
Inoculation and Incubation:
-
Add the bacterial suspension to the wells.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells from the wells and wash gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining biofilm with methanol for 15 minutes.
-
Allow the plate to air dry completely.
-
Stain the biofilm by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound dye by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Data Presentation
Table 3: Hypothetical Biofilm Inhibition by this compound against P. aeruginosa
| This compound Conc. (fraction of MIC) | Mean Absorbance (570 nm) | % Biofilm Inhibition |
|---|---|---|
| Control (0x MIC) | 1.25 | 0% |
| 0.25x MIC | 0.81 | 35.2% |
| 0.5x MIC | 0.45 | 64.0% |
| 0.75x MIC | 0.22 | 82.4% |
Potential Mechanism of Action (MoA)
Many natural antibacterial compounds function by disrupting the bacterial cell membrane.[14][15] This leads to leakage of intracellular contents and dissipation of critical ion gradients, ultimately causing cell death.[16]
Caption: Hypothetical MoA: Bacterial membrane disruption.
Cytotoxicity Assay
A crucial step in early drug discovery is to determine if a compound is selectively toxic to bacteria over mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293 or NIH/3T3) in appropriate media in a 96-well plate until they reach ~80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[18]
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm with a reference wavelength of ~630 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 4: Hypothetical Cytotoxicity and Selectivity Index of this compound
| Parameter | Value (µg/mL) |
|---|---|
| MIC (S. aureus) | 8 |
| IC₅₀ (HEK293 cells) | 120 |
| Selectivity Index (IC₅₀/MIC) | 15 |
A higher selectivity index indicates a greater preference for bacterial targets over mammalian cells.
References
- 1. mdpi.com [mdpi.com]
- 2. google.com [google.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anti-biofilm Activity as a Health Issue [frontiersin.org]
- 12. Antibiofilm Activity of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibacterial Activity and Mechanism of Lacidophilin From Lactobacillus pentosus Against Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 16. Synergetic Antimicrobial Activity and Mechanism of Clotrimazole-Linked CO-Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocommunol Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer properties of Cyclocommunol, a prenylflavonoid with demonstrated pro-apoptotic activity. The following sections detail its mechanism of action, quantitative data on its efficacy, and step-by-step protocols for key experimental procedures.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis in cancer cells. This is achieved by targeting key signaling pathways that regulate cell survival and proliferation. The principal mechanism involves the downregulation of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival. Specifically, this compound has been shown to decrease the phosphorylation of Akt and mTOR, leading to the suppression of downstream signaling.
Furthermore, this compound downregulates the expression of Mcl-1, an anti-apoptotic protein of the Bcl-2 family. This disruption of the balance between pro- and anti-apoptotic proteins contributes to a caspase-dependent apoptotic cascade. The induction of apoptosis is also associated with the generation of reactive oxygen species (ROS) and the initiation of autophagy.
Data Presentation
The following table summarizes the cytotoxic activity of this compound in human oral squamous cell carcinoma (OSCC) cell lines.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Citation |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | [1] |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the desired concentration (e.g., IC50 concentration) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Akt/mTOR Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the Akt/mTOR pathway following this compound treatment.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels using a fluorescent probe.
Materials:
-
This compound-treated and untreated cells
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable plate or on coverslips.
-
Treat cells with this compound for the desired time.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).
Autophagy Detection (Acridine Orange Staining)
This protocol is for detecting the formation of acidic vesicular organelles, a characteristic of autophagy, using acridine orange staining.
Materials:
-
This compound-treated and untreated cells
-
Acridine Orange solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound.
-
Wash the cells with PBS.
-
Stain the cells with Acridine Orange solution for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Observe the cells under a fluorescence microscope.
-
The cytoplasm and nucleus of healthy cells will fluoresce bright green.
-
Acidic vesicular organelles (autolysosomes) will fluoresce bright red or orange.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound studies.
References
Application Notes and Protocols: Cyclocommunol as a Lead Compound for Synthesis
Disclaimer: Information on a specific molecule named "Cyclocommunol" is not publicly available. This document uses "this compound" as a representative name for a hypothetical complex cyclic natural product. The data, synthetic strategies, and protocols presented herein are based on established methodologies and published data for analogous cyclic natural products, such as cyclic terpenes and ethers, to provide a practical guide for researchers in drug discovery.
Introduction
Cyclic natural products represent a rich reservoir of structurally diverse and biologically active molecules, making them attractive starting points for drug discovery programs. Their rigid conformations and dense stereochemical features often lead to high-affinity and selective interactions with biological targets. This application note focuses on the use of this compound, a representative complex cyclic alcohol, as a lead compound for the synthesis of novel therapeutic agents. We will explore its potential biological activities, outline synthetic strategies for derivatization, and provide detailed protocols for key experiments. Natural products and their derivatives are frequently utilized in treating a wide range of diseases. These compounds are often structurally complex, with a high proportion of sp3 hybridized carbons and multiple stereocenters[1].
Biological Activity of this compound Analogs
The therapeutic potential of a lead compound is determined by its biological activity. For the purpose of these application notes, we will consider this compound to have promising anticancer activity, based on data from structurally related cyclic terpenes and polyethers. The following table summarizes the in vitro cytotoxic activity of a series of hypothetical this compound derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Modification | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| This compound | Parent Compound | 12.5 | 15.2 | 10.8 |
| CYC-01 | C-7 Esterification (Acetyl) | 8.2 | 9.1 | 7.5 |
| CYC-02 | C-7 Etherification (Methyl) | 10.1 | 11.5 | 9.3 |
| CYC-03 | C-12 Oxidation (Ketone) | 5.4 | 6.8 | 4.9 |
| CYC-04 | A-Ring Aromatization | > 50 | > 50 | > 50 |
Synthetic Strategy and Experimental Protocols
The structural complexity of natural products necessitates the development of efficient and flexible synthetic routes to enable the generation of diverse analogs for structure-activity relationship (SAR) studies. A common strategy involves a convergent synthesis, where key fragments of the molecule are prepared separately and then coupled together in the later stages.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, starting from a key intermediate.
Caption: Convergent synthetic workflow for this compound derivatives.
Experimental Protocol: C-7 Esterification of this compound (CYC-01)
This protocol describes a representative method for modifying the hydroxyl group at the C-7 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford CYC-01.
Proposed Signaling Pathway
Based on the biological activities of similar cyclic natural products, this compound and its derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A plausible mechanism of action is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
This compound, as a representative of complex cyclic natural products, serves as an excellent starting point for the development of novel therapeutic agents. Its intricate scaffold provides a unique opportunity for generating a library of derivatives with diverse biological activities. The synthetic strategies and protocols outlined in this application note provide a framework for the systematic exploration of the chemical space around the this compound core, which can lead to the identification of potent and selective drug candidates. The use of natural products as templates for creating intricate compounds is a well-established practice[1]. Further investigation into the mechanism of action, as proposed with the PI3K/Akt/mTOR pathway, will be crucial for the rational design of next-generation this compound-based therapeutics. The synthesis of complex natural products often drives the development of new synthetic methodologies[2].
References
Application Note & Protocols: Assessing the Efficacy of Cyclocommunol on NCI-H460 Lung Cancer Cells Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1][2] The NCI-H460 cell line, derived from a human large cell lung carcinoma, is a widely used and well-characterized in vitro model for studying NSCLC.[3][4] These cells are known for their aggressive growth and tumorigenicity, making them a suitable model for screening potential anticancer agents.[4][5] NCI-H460 cells exhibit an epithelial morphology and grow adherently.[5][6]
Cyclocommunol, a prenylflavonoid, has demonstrated proapoptotic effects in various cancer cell lines.[7] Studies have shown its ability to suppress cancer cell viability by down-regulating key survival pathways such as the Akt/mTOR pathway, leading to caspase-dependent apoptosis.[7] This document provides detailed protocols for evaluating the cytotoxic and cytostatic effects of this compound on the NCI-H460 cell line using two standard cell viability assays: the MTT assay and the ATP-based luminescent assay.
Materials and Reagents
-
Cell Line: NCI-H460 (ATCC® HTB-177™)
-
Base Medium: RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S)
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
Test Compound: this compound (dissolved in DMSO)
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
-
ATP-based Luminescent Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)[9]
-
-
Equipment:
-
CO2 Incubator (37°C, 5% CO2)[6]
-
Laminar Flow Hood
-
Inverted Microscope
-
Centrifuge
-
96-well clear and opaque-walled tissue culture plates
-
Multichannel pipettes
-
Microplate reader (spectrophotometer for MTT, luminometer for ATP assay)
-
NCI-H460 Cell Culture Protocol
The NCI-H460 cell line is adherent and has a doubling time of approximately 33 hours.[3]
-
Complete Growth Medium: Prepare by supplementing RPMI-1640 base medium with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the old medium.
-
Rinse the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge if necessary, or directly passage the cells into new flasks at a subcultivation ratio of 1:2 to 1:4.[6]
-
Renew the culture medium every 2 to 3 days.[6]
-
Experimental Workflow
The general workflow for assessing the effect of this compound on NCI-H460 cell viability is outlined below.
References
- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. COX-2 in lung cancer: Mechanisms, development, and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 4. NCI-H460: A Key Model for Non-Small Cell Lung Cancer Research [cytion.com]
- 5. accegen.com [accegen.com]
- 6. elabscience.com [elabscience.com]
- 7. This compound induces apoptosis in human oral squamous cell carcinoma partially through a Mcl-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Cyclocommunol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclocommunol is a prenylated flavonoid first isolated from Artocarpus communis.[1] It has demonstrated various biological activities, making it a compound of interest for further research and drug development.[1] Effective purification of this compound from natural product extracts or synthetic reaction mixtures is crucial for obtaining the high-purity material required for subsequent studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.[2][3][4] This application note provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method.
Experimental Protocols
This section details the methodology for the purification of this compound using HPLC.
1. Sample Preparation
Prior to HPLC purification, a crude extract containing this compound should be prepared. This can be achieved through solvent extraction of the plant material followed by preliminary fractionation using techniques like silica gel column chromatography.[1][5]
-
Extraction: The dried and powdered plant material (e.g., fruit peel of Artocarpus altilis) is extracted with methanol (MeOH). The MeOH extract is then partitioned successively with n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc).[1]
-
Pre-purification: The EtOAc extract, which is typically enriched with flavonoids, is subjected to silica gel column chromatography using a gradient elution of n-hexane-EtOAc.[1] Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Final Sample Preparation: The this compound-rich fractions are combined and dried under reduced pressure. The residue is then dissolved in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a final concentration of 1-5 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
2. HPLC Instrumentation and Conditions
A standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector is suitable for this application.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative or Semi-Preparative HPLC with Gradient Capability |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-100% B; 30-35 min: 100% B; 35-40 min: 100-30% B; 40-45 min: 30% B |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm |
| Injection Volume | 500 µL (dependent on column size and sample concentration) |
3. Purification and Post-Purification Processing
-
Fraction Collection: The elution of compounds is monitored at 276 nm. The peak corresponding to this compound is collected. The retention time will need to be determined initially using an analytical run with a reference standard or by analyzing the collected fractions.
-
Purity Analysis: The purity of the collected fraction should be assessed using analytical HPLC under similar, but optimized, conditions (e.g., faster gradient, lower flow rate).
-
Solvent Evaporation: The collected fraction containing the purified this compound is concentrated under reduced pressure using a rotary evaporator to remove the mobile phase.
-
Lyophilization: The concentrated sample is then lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
Structural Confirmation: The identity and structure of the purified compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification of this compound.
Table 2: Expected HPLC Purification Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | 18-22 |
| Purity after one run (%) | > 95% |
| Recovery (%) | > 80% |
| UV λmax (nm) | ~276 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway (Placeholder for illustrative purposes as this compound's specific signaling pathway is not detailed in the provided context)
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. repository.unja.ac.id [repository.unja.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Cyclocommunol Extraction
Welcome to the technical support center for Cyclocommunol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a prenylflavonoid that has demonstrated antitumor and antiplatelet activities. It can be isolated from plant sources such as breadfruit (Artocarpus altilis) and Distemonanthus benthamianus.
Q2: What is a general procedure for extracting this compound?
A2: A common method involves solvent extraction of the dried and powdered plant material (e.g., breadfruit peel) with methanol. The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound is typically found in the ethyl acetate fraction, which can then be further purified using chromatographic techniques.
Q3: Which solvent is most effective for this compound extraction?
A3: While methanol is commonly used for the initial extraction, the choice of solvent can significantly impact the yield. For flavonoids like this compound, aqueous ethanol solutions are often effective. Optimization studies for total flavonoids from Artocarpus altilis leaves have shown that an ethanol:water mixture (60:40, v/v) is effective for Soxhlet extraction[1]. For ultrasound-assisted extraction (UAE), a 69% ethanol concentration has been identified as optimal for extracting flavonoids and polyphenols from breadfruit leaves[2].
Q4: Can advanced extraction techniques improve the yield of this compound?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption compared to conventional methods like Soxhlet extraction[3][4][5]. Studies on Artocarpus altilis have shown UAE to be effective for extracting polyphenols and flavonoids[6][7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient cell wall disruption: Plant material not finely ground. 2. Suboptimal solvent selection: The polarity of the solvent may not be ideal for this compound. 3. Insufficient extraction time or temperature: The extraction process may not be long enough or at the right temperature to effectively draw out the compound. 4. Degradation of the target compound: Excessive heat or light exposure during extraction. | 1. Ensure the plant material is dried and ground into a fine powder to maximize surface area. 2. Experiment with different solvent systems, such as varying concentrations of aqueous ethanol. For instance, try a 60-70% ethanol solution[1][2]. 3. Optimize extraction time and temperature. For UAE, studies on A. altilis suggest an extraction time of around 16-35 minutes and a temperature of 69-75°C[2][6][7]. For Soxhlet, a 6-hour extraction has been shown to be effective for flavonoids from A. altilis[1]. 4. Use methods like UAE or MAE that can operate at lower temperatures and for shorter durations to minimize degradation[3][4]. Protect extracts from light. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of surfactant-like molecules: High concentrations of lipids, proteins, or other compounds in the crude extract can cause emulsions. 2. Vigorous shaking: Excessive agitation during partitioning can lead to stable emulsions. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning with minimal emulsion formation. 3. Centrifugation of the emulsified layer can also help to break the emulsion. |
| Co-extraction of Impurities | 1. Non-selective solvent: The chosen solvent may be extracting a wide range of compounds along with this compound. 2. Inadequate partitioning: The liquid-liquid partitioning steps may not be sufficient to remove all impurities. | 1. Perform a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main extraction. 2. Increase the number of partitioning steps. 3. Employ further purification techniques such as column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Flavonoids from Artocarpus altilis Leaves
This protocol is based on studies optimizing flavonoid and polyphenol extraction from Artocarpus altilis leaves and can be adapted for this compound extraction[2][6][7].
-
Sample Preparation: Dry the Artocarpus altilis leaves at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction:
-
Place a known amount of the powdered leaf material (e.g., 1 gram) into an extraction vessel.
-
Add the extraction solvent (69% ethanol in water) at a solid-to-solvent ratio of 1:30 (w/v)[2].
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction for approximately 16 minutes at a temperature of 69°C[2].
-
-
Post-Extraction:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The supernatant can then be concentrated under reduced pressure.
-
The resulting crude extract can be used for subsequent partitioning and purification steps to isolate this compound.
-
Protocol 2: Optimized Soxhlet Extraction of Flavonoids from Artocarpus altilis Leaves
This protocol is based on a study optimizing flavonoid extraction from Artocarpus altilis leaves using the Soxhlet method[1].
-
Sample Preparation: As described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered leaf material (e.g., 4 grams) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add the extraction solvent (ethanol:water 60:40, v/v) to the distillation flask at a sample-to-solvent ratio of 4:160 (g:mL)[1].
-
Heat the flask to the boiling point of the solvent and perform the extraction for 6 hours[1].
-
-
Post-Extraction:
-
After extraction, cool the apparatus and collect the extract from the distillation flask.
-
Concentrate the extract under reduced pressure.
-
Proceed with liquid-liquid partitioning to enrich the this compound fraction.
-
Data Presentation
Table 1: Comparison of Optimized Extraction Parameters for Flavonoids from Artocarpus altilis
| Parameter | Ultrasound-Assisted Extraction (UAE)[2] | Soxhlet Extraction[1] |
| Solvent | 69% Ethanol | 60% Ethanol |
| Solid-to-Solvent Ratio | 1:30 (g/mL) | 4:160 (g/mL) |
| Extraction Time | 15.98 minutes | 6 hours |
| Temperature | 69°C | Boiling point of solvent |
Visualizations
This compound-Induced Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis in human oral squamous cell carcinoma. This process is partially mediated through the downregulation of the Akt/mTOR signaling pathway, which subsequently leads to a decrease in the anti-apoptotic protein Mcl-1. The reduction in Mcl-1 contributes to the activation of caspases and ultimately, programmed cell death[8].
Caption: this compound apoptotic pathway.
General Workflow for this compound Extraction and Isolation
The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.
Caption: this compound extraction workflow.
References
- 1. pharmacognosyjournals.com [pharmacognosyjournals.com]
- 2. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Study on the Extraction of Polyphenol from Artocarpus Altilis with Ultrasonic Wave Technology Optimized by Central Composite Design-Response Surface Method, Journal of Food and Nutrition Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis in human oral squamous cell carcinoma partially through a Mcl-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Cyclocommunol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Cyclocommunol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a prenylflavonoid that has demonstrated potential anti-inflammatory and anti-cancer activities.[1][2] However, like many flavonoids, it is a lipophilic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous biological systems.[3][4] Overcoming this solubility issue is crucial for in vitro and in vivo studies, as well as for the development of effective formulations.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.[5]
-
Surfactant Solubilization: Using surfactants to form micelles that encapsulate this compound.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[6][7]
Q3: Which solubilization method is best for my experiment?
The optimal method depends on the specific requirements of your experiment, including the desired concentration of this compound, the biological system being used, and potential downstream applications. For initial in vitro screening, co-solvents or cyclodextrin complexes are often convenient. For in vivo studies, nanoparticle formulations may offer improved bioavailability.[8] It is recommended to empirically test several methods to determine the most suitable one for your specific needs.
Troubleshooting Guides
Problem: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Determine the baseline solubility of this compound in your buffer. If a higher concentration is needed, employ a solubilization technique. |
| Inadequate solubilizing agent concentration. | Increase the concentration of the co-solvent, cyclodextrin, or surfactant. Refer to the data tables below for effective concentration ranges of similar flavonoids. |
| pH of the buffer. | The solubility of some flavonoids can be pH-dependent. Test a range of pH values for your buffer to see if solubility improves. |
| Temperature. | Solubility can be temperature-dependent. Ensure your working temperature is appropriate and consistent. |
Problem: The chosen solubilization method interferes with my assay.
| Potential Cause | Troubleshooting Step |
| Co-solvent toxicity. | High concentrations of organic solvents like DMSO can be toxic to cells. Keep the final co-solvent concentration below 0.5% (v/v) for most cell-based assays. |
| Cyclodextrin interference. | Some cyclodextrins can interact with cell membranes or other assay components. Use the lowest effective concentration and consider control experiments with the cyclodextrin alone. |
| Surfactant effects. | Surfactants can disrupt cell membranes and interfere with protein assays. Choose a non-ionic surfactant and use a concentration above the critical micelle concentration (CMC) but below levels that cause cellular toxicity. |
Quantitative Data on Solubility Enhancement of Flavonoids
The following tables summarize quantitative data on the solubility enhancement of flavonoids structurally similar to this compound using various techniques. This data can serve as a starting point for optimizing the solubilization of this compound.
Table 1: Solubility Enhancement of Flavonoids using Co-solvents
| Flavonoid | Co-solvent | Concentration of Co-solvent | Solubility Increase (fold) | Reference |
| Quercetin | Ethanol | 10% (v/v) | ~5 | [9] |
| Hesperetin | Acetonitrile | - | 85 mmol/L | [9] |
| Naringenin | Acetonitrile | - | 77 mmol/L | [9] |
Table 2: Solubility Enhancement of Flavonoids using Cyclodextrins
| Flavonoid | Cyclodextrin | Molar Ratio (Flavonoid:CD) | Solubility Increase (fold) | Reference |
| Luteolin | HP-β-CD | 1:1 | ~70 | [10] |
| Hesperetin | β-CD | 1:1 | Significant increase | [11] |
| Naringenin | β-CD | 1:1 | Significant increase | [11] |
| Myricetin | Dimeric β-CD | - | 33.6 | [12] |
| Quercetin | Dimeric β-CD | - | 12.4 | [12] |
Table 3: Characteristics of Flavonoid Nanoparticle Formulations
| Flavonoid | Formulation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Quercetin | Nanosuspension | 150-300 | > 90 | [6][8] |
| Silibinin | Nanoparticles | ~200 | > 85 | [7] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent
-
Prepare a stock solution: Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone to create a concentrated stock solution (e.g., 10-50 mM).
-
Determine the final concentration: Decide on the final desired concentration of this compound in your aqueous solution.
-
Serial dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Vortexing: Vortex thoroughly after each dilution step to ensure complete mixing.
-
Final co-solvent concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Kneading: Place the mixture in a mortar and add a small amount of a water/ethanol mixture to form a paste. Knead the paste for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
-
Dissolution: The resulting powder can be dissolved in an aqueous solution.
Protocol 3: Preparation of a this compound Nanosuspension (Solvent Evaporation Method)
-
Organic phase: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Aqueous phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Solvent evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator.
-
Nanosuspension formation: As the organic solvent is removed, the this compound will precipitate as nanoparticles, which are stabilized by the surfactant or polymer in the aqueous phase.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Prenylflavonoids
Prenylflavonoids, including this compound, are known to exert their anti-inflammatory and anti-cancer effects by modulating several key signaling pathways.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrpub.org [hrpub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajpcrjournal.com [ajpcrjournal.com]
Cyclocommunol stability and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cyclocommunol. The following troubleshooting guides and frequently asked questions (FAQs) address common stability and degradation issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a prenylflavonoid naturally found in plants such as Artocarpus altilis (breadfruit).[1][2] It is recognized for its anti-tumor, antiplatelet, and antityrosinase activities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem[3] |
| Molecular Weight | 352.3 g/mol | PubChem[3] |
| Appearance | Yellow Powder | [2] |
| Melting Point | 160 - 162 °C | PubChem[3] |
| CAS Number | 145643-96-5 | PubChem[3] |
Q2: How should I store this compound?
For short-term storage, this compound should be kept at room temperature.[1] For long-term storage, it is advisable to store it in a cool, dry, and dark place to prevent degradation. As a flavonoid, it may be susceptible to degradation from light and high temperatures over extended periods.
Q3: What solvents are suitable for dissolving this compound?
Q4: I am seeing a decrease in the activity of my this compound sample over time. What could be the cause?
A decrease in activity could be due to the degradation of this compound. Flavonoids can be sensitive to light, temperature, and pH.[4] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to prepare fresh working solutions from a properly stored stock.
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been detailed in the available literature. However, flavonoids, in general, can undergo degradation through oxidation and hydrolysis, leading to the cleavage of their heterocyclic rings and the formation of smaller phenolic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting:
-
Prepare fresh stock solutions from solid material.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
-
-
Possible Cause 2: Degradation in culture medium.
-
Troubleshooting:
-
Minimize the exposure of this compound-containing media to light by wrapping plates in foil.
-
Consider the pH of your culture medium, as extreme pH can accelerate flavonoid degradation.
-
Perform a time-course experiment to assess the stability of this compound in your specific experimental conditions.
-
-
-
Possible Cause 3: Interaction with components in the culture medium.
-
Troubleshooting:
-
Serum proteins in the medium can sometimes bind to small molecules, reducing their effective concentration. Consider testing a range of concentrations or using serum-free medium for a short duration if your cell line permits.
-
-
Problem 2: Appearance of unknown peaks in HPLC analysis of the this compound sample.
-
Possible Cause 1: Sample degradation.
-
Troubleshooting:
-
Review your sample preparation and storage procedures. Ensure the sample was protected from light and stored at an appropriate temperature.
-
The unknown peaks are likely degradation products. To confirm, you can perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate and identify these products.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Ensure all glassware and solvents are clean.
-
Run a blank (solvent only) to check for system contamination.
-
Analyze a fresh, unopened sample of this compound to see if the peaks are present in the starting material.
-
-
Problem 3: Poor solubility of this compound in aqueous buffers.
-
Possible Cause: Hydrophobic nature of the compound.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
For the final working solution, dilute the stock solution in the aqueous buffer with vigorous vortexing. Be mindful of the final organic solvent concentration.
-
The use of solubilizing agents like cyclodextrins can be explored to enhance aqueous solubility.[1]
-
-
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.
-
Storage: Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Investigate Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method like HPLC-UV or LC-MS to observe the extent of degradation and the formation of any degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. repository.unja.ac.id [repository.unja.ac.id]
- 3. This compound | C20H16O6 | CID 10315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclocommunol
Welcome to the technical support center for the purification of Cyclocommunol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for increasing the purity of isolated this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective methods for purifying this compound, a prenylated flavonoid, are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for achieving very high purity and for analytical assessment of purity.
Q2: What is a common source material for isolating this compound?
A2: this compound is naturally found in the peel of the breadfruit (Artocarpus altilis). The crude extract for purification is typically obtained through solvent extraction of the dried peel, most effectively with ethyl acetate.[1]
Q3: What are the likely impurities in a crude this compound extract?
A3: Crude extracts from plant materials like breadfruit peel are complex mixtures. Impurities can include other flavonoids, phenolic compounds, chlorophyll, waxes, and resins.[2] The specific impurities will depend on the extraction solvent and procedure used.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any residual impurities.
Troubleshooting Guides
Problem: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing this compound to elute too quickly with other impurities. Start with a low polarity mobile phase (e.g., n-hexane) and gradually increase the polarity with a more polar solvent like ethyl acetate. |
| Column Overloading | Too much crude material was loaded onto the column, leading to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Irreversible Adsorption | This compound may be strongly and irreversibly binding to the silica gel. This is less common but can occur. Consider using a different stationary phase like alumina or a modified silica gel. |
| Sample Precipitation on Column | The sample may not be fully soluble in the initial mobile phase, causing it to precipitate at the top of the column. Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble before loading, or use a "dry loading" technique. |
Problem: this compound does not crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solution is not Saturated | Too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Cooling is too Rapid | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Soluble Impurities | High levels of impurities can inhibit crystallization. An additional purification step, such as a preliminary column chromatography, may be necessary. |
| Incorrect Solvent Choice | The chosen solvent may be too good of a solvent for this compound even at low temperatures. Experiment with different solvents or solvent mixtures. Good recrystallization solvents for flavonoids often include ethanol, acetone, or mixtures of hexane and ethyl acetate.[4][5] |
Problem: HPLC analysis shows multiple peaks, indicating impurities.
| Possible Cause | Troubleshooting Step |
| Incomplete Purification | The initial purification steps were not sufficient to remove all impurities. Repeat the column chromatography, perhaps with a shallower solvent gradient, or perform a recrystallization. |
| Co-eluting Impurities | An impurity may have a similar polarity to this compound, making it difficult to separate by normal-phase chromatography. Consider using a different chromatographic technique, such as reverse-phase HPLC, for the final purification step. |
| Degradation of this compound | This compound may be degrading during the purification process or storage. Ensure that solvents are pure and that the sample is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures for extended periods). Store the purified compound in a cool, dark, and dry place. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is based on the successful isolation of this compound from a plant extract.[1][6]
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a small layer of sand to the top of the silica gel bed to prevent disturbance.
-
Pre-elute the column with n-hexane until the silica gel is fully settled.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully apply the solution to the top of the silica gel.
-
Dry Loading: Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, mixing with silica gel, and then evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
3. Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (EtOAc). A suggested gradient is as follows:
-
100% n-hexane
-
95:5 n-hexane:EtOAc
-
90:10 n-hexane:EtOAc
-
80:20 n-hexane:EtOAc
-
Continue increasing the proportion of EtOAc until the desired compound has eluted.
-
-
Collect fractions in separate test tubes.
4. Fraction Analysis:
-
Monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc 7:3).
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a yellow powder.
Protocol 2: Recrystallization of this compound
1. Solvent Selection:
-
Test the solubility of a small amount of the purified this compound in various solvents at room temperature and upon heating. Ideal solvents will dissolve this compound when hot but not when cold. Common solvents for flavonoids include ethanol, methanol, acetone, and ethyl acetate, or mixtures such as hexane/ethyl acetate.[4][5]
2. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven.
Protocol 3: HPLC Purity Assessment of this compound
1. System and Column:
-
An HPLC system with a UV-Vis or DAD detector is required.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[7]
2. Mobile Phase:
-
A common mobile phase for the analysis of prenylated flavonoids is a gradient of an aqueous solvent (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[3]
-
Example Gradient: Start with a higher concentration of the aqueous phase and gradually increase the concentration of the organic phase over the course of the run.
3. Sample Preparation:
-
Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (flavonoids typically have absorbance maxima around 254 nm and 365 nm).
-
The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Comparison of Purification Techniques for Flavonoids
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Differential adsorption onto a polar stationary phase. | 85-98% | High capacity, relatively low cost. | Can be time-consuming, may lead to sample degradation. |
| Recrystallization | Difference in solubility at different temperatures. | >99% (for suitable compounds) | Can yield very pure compounds, cost-effective. | Not suitable for all compounds, can have lower yields. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | >99.5% | High resolution and purity. | Expensive, lower capacity than column chromatography. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Cyclocommunol Bioactivity Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during Cyclocommunol bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a prenylflavonoid that can be isolated from sources like breadfruit. It has demonstrated anti-tumor activity, inhibiting the growth of human hepatoma and gastric cancer cells. It also shows pro-apoptotic effects on oral squamous cell carcinoma (OSCC).
Q2: What are the typical IC50 values observed for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and experimental conditions. For example, in oral squamous cell carcinoma cell lines SCC2095 and Ca922, IC50 values of 4.2 µM and 5.0 µM, respectively, have been reported after 48 hours of treatment.[1]
Q3: What is the primary mechanism of action for this compound's anti-cancer activity?
A3: this compound has been shown to induce caspase-dependent apoptosis in oral squamous cell carcinoma. This is achieved, at least in part, by down-regulating the phosphorylation and expression of Akt/mTOR and the anti-apoptotic protein Mcl-1.[1]
Q4: Are there any specific challenges associated with performing bioactivity assays with this compound?
A4: Yes, as a flavonoid, this compound can directly reduce the tetrazolium salt (MTT) used in common cytotoxicity assays. This can lead to an underestimation of its cytotoxic effect (a false-positive result for cell viability). It is crucial to include proper controls to account for this potential interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in MTT assay | 1. Contamination of media or reagents. 2. Direct reduction of MTT by this compound.[2] 3. Phenol red in the culture medium. | 1. Use sterile techniques and fresh reagents. 2. Include a "no-cell" control with this compound at all tested concentrations to measure its direct effect on MTT. Subtract this background from the absorbance of the cell-containing wells. 3. Use phenol red-free medium for the assay. |
| Inconsistent or non-reproducible results | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. This compound precipitation due to poor solubility. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Increase incubation time with the solubilizing agent (e.g., DMSO) and ensure thorough mixing by gentle pipetting or shaking. 3. Prepare this compound stock in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in culture medium. Visually inspect for precipitates. |
| Low absorbance readings | 1. Low cell number. 2. Insufficient incubation time with MTT. | 1. Optimize cell seeding density to ensure absorbance values for untreated cells are within the linear range of the plate reader. 2. Ensure adequate incubation time (typically 2-4 hours) for formazan crystal formation, which can be monitored microscopically. |
| Observed cell death does not correlate with MTT results | Direct reduction of MTT by this compound is masking the cytotoxic effect.[3] | Consider using an alternative cytotoxicity assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[3] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different oral squamous carcinoma cell lines.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| SCC2095 | 48 | 4.2 | [1] |
| Ca922 | 48 | 5.0 | [1] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is adapted for testing flavonoid compounds like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (phenol red-free recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density (determined empirically for each cell line) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated" (vehicle control) and "no-cell" (medium and this compound only) control wells.
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
-
Visualizations
Experimental Workflow and Signaling Pathway
Caption: General workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.
References
Technical Support Center: Enhancing the Antibacterial Efficacy of Cyclocommunol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the antibacterial efficacy of Cyclocommunol.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No antibacterial activity observed. | 1. Bacterial resistance: The target bacterium may be intrinsically resistant to this compound. 2. Sub-optimal concentration: The concentration of this compound may be below the Minimum Inhibitory Concentration (MIC). 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a literature review to check the known spectrum of activity for this compound. Consider testing against different bacterial strains. 2. Determine the MIC of this compound against the target bacteria using the protocol provided below. 3. Store this compound at -20°C and protect it from light. Prepare fresh stock solutions for each experiment. |
| Inconsistent results between experiments. | 1. Variability in inoculum preparation: Inconsistent bacterial cell density can lead to variable MIC results. 2. Solubility issues: this compound, a flavonoid, may have poor solubility in aqueous media, leading to inaccurate concentrations. 3. Pipetting errors: Inaccurate dilutions can significantly impact the results. | 1. Standardize the inoculum preparation by adjusting the bacterial suspension to a 0.5 McFarland standard. 2. Prepare stock solutions of this compound in a suitable solvent like DMSO. For working solutions, consider using solubilizing agents like cyclodextrins.[1][2] 3. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| This compound shows weak antibacterial activity. | 1. Monotherapy is insufficient: The intrinsic activity of this compound against the target organism may be low. | 1. Explore synergistic combinations with conventional antibiotics.[3][4] Perform a checkerboard assay to identify synergistic interactions. |
| Antagonistic effect observed in combination studies. | 1. Negative drug interaction: The combined mechanism of action of this compound and the partner drug may be antagonistic. | 1. Discontinue the use of that specific combination. Explore other classes of antibiotics that may have different mechanisms of action and are more likely to be synergistic. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known antibacterial activity?
This compound is a prenylated flavonoid with the chemical formula C₂₀H₁₆O₆.[5] It has been isolated from sources like breadfruit (Artocarpus altilis).[6] While its primary bioactivities have been explored in other areas, it has been reported to exhibit weak antibacterial activity against Salmonella enterica.[6]
2. How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] You can determine the MIC using the broth microdilution method outlined in the experimental protocols section.
3. What is a checkerboard assay and how can it help enhance this compound's efficacy?
A checkerboard assay is a method used to assess the interaction between two antimicrobial agents.[8] By testing various concentrations of this compound in combination with a second agent (e.g., a conventional antibiotic), you can determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive, indifferent, or antagonistic.[8] Identifying a synergistic combination can significantly enhance the antibacterial efficacy.
4. What are some potential synergistic partners for this compound?
While specific synergistic partners for this compound are not yet extensively documented, studies on a similar class of compounds, cyclic dipeptides like cyclo(Phe-Pro), have shown synergy with antibiotics that inhibit cell wall synthesis, such as ampicillin and amoxicillin.[3] Other potential partners could include antibiotics with different mechanisms of action, such as protein synthesis inhibitors or nucleic acid synthesis inhibitors.
5. How does synergy work to enhance antibacterial activity?
Synergy can occur through various mechanisms. For example, one agent might increase the permeability of the bacterial cell membrane, allowing the second agent to enter the cell more easily and reach its target. Another possibility is that the two agents inhibit different steps in the same essential metabolic pathway.
6. What are some common challenges when working with cyclic peptides and flavonoids in antibacterial assays?
A common challenge is poor solubility in aqueous media, which can affect the accuracy of the concentrations tested.[2][9] It is often necessary to dissolve the compound in a solvent like DMSO first and then dilute it in the test medium. Stability can also be a concern, and proper storage at low temperatures and protection from light is crucial.[10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no this compound.
-
Sterility Control: Wells containing MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is for determining the synergistic effect of this compound with a conventional antibiotic.
Materials:
-
This compound
-
Conventional antibiotic of choice
-
Materials listed in Protocol 1
Procedure:
-
Determine the MIC of each agent individually as described in Protocol 1.
-
Plate Setup:
-
Prepare serial dilutions of the conventional antibiotic along the x-axis of a 96-well plate.
-
Prepare serial dilutions of this compound along the y-axis of the plate.
-
The final volume in each well should be 100 µL, containing various combinations of the two agents.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum (as prepared in Protocol 1) to each well.
-
Controls: Include wells with each agent alone and a growth control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formula: FICI = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
References
- 1. peptidream.com [peptidream.com]
- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H16O6 | CID 10315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.unja.ac.id [repository.unja.ac.id]
- 7. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K: a quantitative model for the denaturation of proteins in aqueous urea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
Technical Support Center: Enhancing Cyclocommunol Cytotoxicity Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying the structure of cyclocommunol to improve its cytotoxic effects. This resource includes frequently asked questions, detailed troubleshooting guides for experimental procedures, and a summary of cytotoxicity data for various this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of cytotoxic action?
This compound is a prenylated flavonoid that has demonstrated pro-apoptotic activity in cancer cells. Its mechanism of action involves the suppression of the Akt/mTOR signaling pathway. This leads to the downregulation of the anti-apoptotic protein Mcl-1, ultimately promoting programmed cell death.
Q2: What are the primary reactive sites on the this compound molecule for chemical modification?
The primary sites for modification on the this compound structure are the hydroxyl groups. These groups can be targeted for reactions such as methylation, acetylation, and etherification to generate a variety of derivatives.
Q3: Which modifications to the this compound structure have shown the most promise in enhancing cytotoxicity?
Based on current research, specific modifications have demonstrated increased cytotoxicity against certain cancer cell lines. For instance, the synthesis of certain ether derivatives has shown moderate cytotoxicity against the MCF-7 breast cancer cell line.
Q4: Are there any known structure-activity relationships (SAR) for this compound and its derivatives?
Yes, preliminary SAR studies suggest that the type and position of functional group modifications on the this compound scaffold significantly influence its cytotoxic activity. For example, the introduction of a methyl ether at a specific position has been shown to enhance activity against NCI-H460 lung cancer cells, while other modifications may lead to reduced or weak activity.
Troubleshooting Guides
Problem 1: Low yield during the synthesis of this compound derivatives.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants and products.
-
-
Possible Cause: Inefficient purification.
-
Solution: Optimize the solvent system for column chromatography to achieve better separation of the desired product from unreacted starting material and byproducts. Consider using a different stationary phase if separation is challenging.
-
-
Possible Cause: Instability of the reactant or product.
-
Solution: Ensure all solvents are anhydrous and reagents are of high purity. Perform the reaction at the recommended temperature to avoid thermal degradation.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Cell culture contamination.
-
Solution: Regularly check cell cultures for any signs of contamination (e.g., changes in medium color, turbidity, presence of microbial growth). Use aseptic techniques and certified cell lines.
-
-
Possible Cause: Inaccurate compound concentration.
-
Solution: Ensure accurate weighing of the compound and use calibrated pipettes for dilutions. Prepare fresh stock solutions for each experiment to avoid degradation.
-
-
Possible Cause: Variation in cell viability.
-
Solution: Ensure cells are in the exponential growth phase at the time of the experiment. Seed a consistent number of cells in each well and allow for proper attachment before adding the test compounds. Include positive and negative controls in every assay plate.
-
Data Presentation: Cytotoxicity of this compound and its Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of this compound (1) and its semi-synthesized derivatives (2-10) against two human cancer cell lines: MCF-7 (breast cancer) and NCI-H460 (lung cancer).
| Compound | Modification | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) |
| 1 | This compound (Parent Compound) | >100 | >100 |
| 2 | Trimethyl ether | >100 | >100 |
| 3 | 2"-O-methyl ether | >100 | >100 |
| 4 | 4"-O-methyl ether | >100 | 76[1] |
| 5 | 7,2",4"-tri-O-acetyl | >100 | >100 |
| 6 | 2"-O-acetyl | >100 | >100 |
| 7 | 4"-O-acetyl | 77[1] | >100 |
| 8 | 7,2"-di-O-acetyl | >100 | >100 |
| 9 | 7,4"-di-O-acetyl | 33[1] | >100 |
| 10 | 7-O-acetyl | >100 | >100 |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives (2-10)
Detailed experimental procedures for the synthesis of this compound derivatives can be found in the supplementary materials of the publication by Syamsurizal et al., "Semisynthesis and biological activities of derivatives of this compound from Artocarpus altilis fruit peel." The general approaches are outlined below:
-
Methylation (for compounds 2, 3, and 4): this compound is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Acetylation (for compounds 5, 6, 7, 8, 9, and 10): this compound is reacted with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at room temperature.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or NCI-H460) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: Experimental workflow for synthesis and cytotoxicity evaluation.
Caption: this compound's apoptotic signaling pathway.
Caption: Decision tree for modifying this compound to improve cytotoxicity.
References
Technical Support Center: Scaling Up Cyclocommunol Production for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for scaling up the production of Cyclocommunol for preclinical research. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key preclinical data in a structured format to address common challenges encountered during the production and application of this promising anti-cancer compound.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the extraction, purification, and handling of this compound.
| Question | Answer & Troubleshooting |
| 1. What is the best source material for large-scale this compound extraction? | The peel of the breadfruit (Artocarpus altilis) is a rich and readily available source of this compound.[1] For preclinical-scale production, sourcing mature, disease-free breadfruit and separating the peel is recommended. Ensure the peel is properly dried to prevent degradation of the target compound. |
| 2. My this compound yield is low. How can I improve the extraction efficiency? | Low yield can be due to several factors. Consider the following troubleshooting steps: • Extraction Method: For larger scale, Soxhlet extraction is a robust method. An optimized protocol using a 60:40 ethanol-water mixture for 6 hours has shown good results for flavonoid extraction from A. altilis leaves and can be adapted for the peel.[2] Ultrasonic-assisted extraction (UAE) is a faster alternative; optimal conditions for polyphenols from A. altilis were found to be 70% ethanol at 75°C for 35 minutes.[3][4] • Solvent-to-Solid Ratio: Ensure an adequate solvent volume to allow for efficient extraction. A ratio of 4g of plant material to 160mL of solvent has been reported as optimal for A. altilis leaves.[2] • Particle Size: Grind the dried breadfruit peel to a fine powder to increase the surface area for solvent penetration. |
| 3. I'm observing degradation of this compound during processing. How can I improve its stability? | Flavonoids can be sensitive to heat, light, and pH. While specific stability data for this compound is limited, general best practices include: • Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. • Light: Protect extracts and purified this compound from direct light by using amber-colored glassware or by covering containers with aluminum foil. • pH: Maintain a neutral to slightly acidic pH during extraction, as alkaline conditions can promote flavonoid degradation. |
| 4. What is the best method for purifying this compound on a larger scale? | For scaling up purification, column chromatography is a standard and effective method. While specific large-scale protocols for this compound are not widely published, a general approach for flavonoids involves initial purification using silica gel chromatography followed by more specialized techniques if higher purity is required. For semi-synthetic derivatives of this compound, purification has been achieved using SiO2 column chromatography and HPLC.[1] |
| 5. I'm having trouble dissolving the purified this compound for my in vitro assays. | Information on the solubility of this compound is not extensively detailed in the public domain. As a prenylflavonoid, it is expected to have limited water solubility. For cell-based assays, dissolving the compound in a small amount of a biocompatible organic solvent like DMSO first, and then diluting it with the cell culture medium is a common practice. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%). |
II. Preclinical Data
This section summarizes the reported anti-cancer activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 hours | [5] |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 hours | [5] |
| Human Hepatoma (cell lines not specified) | Liver Cancer | 16 - 80 | Not specified | [6] |
| Human Gastric Cancer (cell lines not specified) | Gastric Cancer | 16 - 80 | Not specified | [6] |
III. Experimental Protocols
A. Protocol for Scaled-Up Extraction of this compound from Breadfruit Peel
This protocol is adapted from established methods for flavonoid extraction from Artocarpus altilis.[2][3][4][7][8]
1. Material Preparation:
-
Collect fresh, mature breadfruit peels.
-
Wash the peels thoroughly with water to remove any dirt and debris.
-
Cut the peels into small pieces and dry them in a hot air oven at 50-60°C until a constant weight is achieved.
-
Grind the dried peels into a fine powder using a mechanical grinder.
2. Soxhlet Extraction:
-
Place 100 g of the dried peel powder into a large cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1 L of 60% aqueous ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for 6-8 hours, or until the solvent in the extractor arm runs clear.
-
After extraction, allow the apparatus to cool down.
3. Solvent Evaporation:
-
Transfer the ethanol extract to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue evaporation until a thick, crude extract is obtained.
4. Yield Calculation:
-
Weigh the final crude extract and calculate the yield as a percentage of the initial dry weight of the peel powder.
B. Protocol for Purification of this compound by Column Chromatography
This is a general protocol for the purification of flavonoids and may require optimization for this compound.
1. Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and wash the column with 2-3 column volumes of the starting mobile phase (e.g., hexane or a hexane-ethyl acetate mixture).
2. Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
3. Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Spot the collected fractions on a TLC plate and visualize the spots under UV light or by using a suitable staining reagent.
-
Pool the fractions containing the compound of interest (this compound).
5. Final Purification:
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
For higher purity, a second chromatographic step, such as preparative HPLC, may be necessary.
IV. Signaling Pathway & Experimental Workflow Diagrams
A. This compound-Induced Apoptosis Signaling Pathway in Oral Squamous Cell Carcinoma
Caption: this compound-induced apoptosis pathway in OSCC cells.
B. Experimental Workflow for Scaling Up this compound Production
Caption: Workflow for scaled-up production of this compound.
References
- 1. repository.unja.ac.id [repository.unja.ac.id]
- 2. pharmacognosyjournals.com [pharmacognosyjournals.com]
- 3. Study on the Extraction of Polyphenol from Artocarpus Altilis with Ultrasonic Wave Technology Optimized by Central Composite Design-Response Surface Method, Journal of Food and Nutrition Sciences, Science Publishing Group [sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in human oral squamous cell carcinoma partially through a Mcl-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 8. Evaluation of antioxidant, total phenol and flavonoid content and antimicrobial activities of Artocarpus altilis (breadfruit) of underutilized tropical fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Cyclocommunol and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Cyclocommunol, a novel prenylflavonoid, and Doxorubicin, a widely used chemotherapeutic agent. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective potencies and mechanisms of action.
Executive Summary
This compound and Doxorubicin both exhibit significant cytotoxic effects against cancer cell lines, albeit through different mechanisms. Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[1][2] In contrast, emerging evidence suggests that this compound induces apoptosis through the modulation of key signaling pathways, including the downregulation of anti-apoptotic proteins like Mcl-1. This fundamental difference in their mechanisms of action suggests they may have different efficacy profiles and resistance mechanisms.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Doxorubicin in various cancer cell lines. It is important to note that these values are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 | MTT |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 | MTT |
Data sourced from a study on the proapoptotic effects of this compound.
Table 2: IC50 Values of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified | MTT |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | Not Specified | MTT |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified | MTT |
| MCF-7 | Breast Cancer | 2.50 | 24 | MTT |
| HeLa | Cervical Cancer | 2.92 | 24 | MTT |
| BFTC-905 | Bladder Cancer | 2.26 | 24 | MTT |
IC50 values for doxorubicin can vary significantly depending on the cell line and experimental conditions.[3] Data presented here is a selection from various studies to illustrate the range of its activity.
Mechanisms of Action
The cytotoxic effects of this compound and Doxorubicin are initiated by distinct molecular interactions and signaling cascades.
This compound: Induction of Apoptosis via Mcl-1 Downregulation
This compound has been shown to induce apoptosis in cancer cells. One of the key mechanisms identified is the downregulation of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. The suppression of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Caption: this compound's proposed apoptotic pathway.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin's cytotoxic mechanism is multi-faceted and has been extensively studied. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[4]
Caption: Doxorubicin's multi-faceted cytotoxic mechanisms.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following are detailed methodologies for commonly used assays in this context.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[1][4][6] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1][4][6]
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Mcl-1, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Overview
The following diagram illustrates a general workflow for comparing the cytotoxicity of two compounds.
Caption: A generalized workflow for cytotoxic comparison.
Conclusion
This guide provides a foundational comparison of the cytotoxic properties of this compound and Doxorubicin based on currently available data. While Doxorubicin is a potent, broad-spectrum cytotoxic agent with well-documented mechanisms involving direct DNA damage, this compound appears to induce apoptosis through a more targeted mechanism involving the downregulation of the anti-apoptotic protein Mcl-1. This difference suggests that this compound could be a valuable candidate for further investigation, particularly in cancers that are resistant to DNA-damaging agents. Further head-to-head studies are warranted to directly compare their efficacy and to explore potential synergistic effects in combination therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. kumc.edu [kumc.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. bosterbio.com [bosterbio.com]
A Comparative Analysis of Cyclocommunol and Other Flavonoids from Artocarpus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Artocarpus, widely distributed in tropical and subtropical regions, is a rich source of structurally diverse flavonoids with a wide array of biological activities. Among these, cyclocommunol has emerged as a compound of significant interest. This guide provides a comparative analysis of this compound against other flavonoids isolated from various Artocarpus species, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties. The information presented herein is supported by experimental data to aid researchers in their exploration of these natural compounds for potential therapeutic applications.
Comparative Biological Activities
The following tables summarize the reported biological activities of this compound and other notable flavonoids from Artocarpus species, with a focus on their half-maximal inhibitory concentrations (IC50).
Cytotoxic Activity
The cytotoxicity of Artocarpus flavonoids has been evaluated against various cancer cell lines. The data reveals that while this compound exhibits cytotoxic effects, other flavonoids from the same genus, such as artocarpin, demonstrate potent activity against a broader range of cancer cells.
| Compound | Cell Line | IC50 (µM) | Artocarpus Source |
| This compound | SCC2095 (Oral Squamous Cell Carcinoma) | 4.2 | A. communis |
| Ca922 (Oral Squamous Cell Carcinoma) | 5.0 | A. communis | |
| Artocarpin | H460 (Non-small cell lung cancer) | 22.40 | A. heterophyllus[1] |
| MCF-7 (Breast adenocarcinoma) | 28.73 | A. heterophyllus[1] | |
| HT-29 (Colorectal adenocarcinoma) | 5.56 | A. heterophyllus[2] | |
| HL-60 (Leukemia) | 19.94 | A. heterophyllus[2] | |
| Artocarpanone | H460 (Non-small cell lung cancer) | > 100 | A. heterophyllus[1] |
| MCF-7 (Breast adenocarcinoma) | > 100 | A. heterophyllus[1] | |
| Cudraflavone C | - | - | A. integer var. silvestris |
| Artonin F | - | - | A. integer var. silvestris |
| Heteroflavanone A | - | - | A. integer var. silvestris |
Anti-inflammatory Activity
Several flavonoids from Artocarpus have been investigated for their ability to inhibit inflammatory mediators. Notably, cudraflavone C and heteroflavanone A have shown potent inhibition of prostaglandin E2 (PGE2) production, suggesting strong cyclooxygenase-2 (COX-2) inhibitory activity. In comparison, this compound displayed weak inhibitory activity against 15-lipoxygenase (15-LOX).
| Compound | Assay | IC50 (µM) / % Inhibition | Artocarpus Source |
| This compound | 15-LOX Inhibition | 10.2% at 100 µM | A. integer var. silvestris[3] |
| Cudraflavone C | PGE2 Production Inhibition | 0.07 | A. integer var. silvestris[3] |
| Heteroflavanone A | PGE2 Production Inhibition | 0.8 | A. integer var. silvestris[3] |
| Methoxythis compound | PGE2 Production Inhibition | 4.3 | A. integer var. silvestris[3] |
| Artonin F | 15-LOX Inhibition | 18.3% at 100 µM | A. integer var. silvestris[3] |
| Artocarpanone | NO Production Inhibition | IC50 values range from 0.48 ± 0.05 to 19.87 ± 0.21 µM for various chromones and flavonoids | A. heterophyllus[4] |
Antioxidant Activity
The antioxidant potential of Artocarpus flavonoids has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Pyranocycloartobiloxanthone A and artoflavone A have demonstrated significant antioxidant activity with low SC50 values, indicating their potent radical scavenging capabilities.
| Compound | Assay | SC50 (µg/mL) | Artocarpus Source |
| This compound | - | - | - |
| Pyranocycloartobiloxanthone A | DPPH Radical Scavenging | 20.2 | A. anisophyllus[5] |
| Artoflavone A | DPPH Radical Scavenging | 24.2 ± 0.8 µM | A. communis[6] |
| Cycloartelastoxanthone | DPPH Radical Scavenging | 18.7 ± 2.2 µM | A. elasticus[6] |
| Artelastoheterol | DPPH Radical Scavenging | 42.2 ± 2.8 µM | A. elasticus[6] |
| Artonol A | DPPH Radical Scavenging | 26.8 ± 1.2 µM | A. elasticus[6] |
| Artocarpin | DPPH Radical Scavenging | 140.0 | A. anisophyllus[5] |
| 3'-Hydroxycycloartocarpin | DPPH Radical Scavenging | 152.9 | A. anisophyllus[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, artocarpin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[7][8][9][10]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
-
Sample Preparation: Test compounds are prepared in a suitable solvent (e.g., methanol, ethanol) at various concentrations.
-
DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound. The percentage of scavenging activity is calculated, and the SC50 (the concentration required to scavenge 50% of DPPH radicals) is determined.[11][12][13][14][15]
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Reagent: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the stimulated, untreated cells. The IC50 value is then determined.[16][17]
Signaling Pathways
The biological activities of flavonoids are often attributed to their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammation. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Flavonoids from Artocarpus may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes such as iNOS and COX-2.
Caption: Inhibition of the NF-κB signaling pathway by Artocarpus flavonoids.
PI3K/Akt Signaling Pathway in Cell Survival
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some flavonoids may induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by Artocarpus flavonoids.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and identifying bioactive flavonoids from Artocarpus species involves several key steps, from extraction to bioactivity assessment and mechanistic studies.
Caption: General workflow for the discovery of bioactive flavonoids from Artocarpus species.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Flavonoids from Artocarpus anisophyllus and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Cyclocommunol: A Comparative Analysis of its Anti-Cancer Effects in Oral Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Cyclocommunol, a prenylflavonoid isolated from breadfruit (Artocarpus communis). The available experimental data is summarized, comparing its efficacy with standard chemotherapeutic agents in oral squamous cell carcinoma (OSCC) cell lines. This document also details the experimental protocols for the key assays cited and provides visualizations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has demonstrated potent cytotoxic effects in oral squamous cell carcinoma cell lines. The following tables summarize the available quantitative data, comparing the half-maximal inhibitory concentration (IC50) of this compound with that of standard chemotherapeutic agents, cisplatin and 5-fluorouracil, in relevant cancer cell lines.
Table 1: IC50 Values of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h | Citation |
| This compound | SCC2095 | 4.2 | [1] |
| This compound | Ca922 | 5.0 | [1] |
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents in OSCC Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Citation |
| Cisplatin | H103 | 15 | 24h | [2] |
| Cisplatin | H103 | 4.57 | 48h | [2] |
| Cisplatin | H314 | 200 | 24h | [2] |
| Cisplatin | H314 | 100 | 48h | [2] |
| 5-Fluorouracil | HSC2 | ~7.7 (1.0 µg/ml) | Not Specified | [3] |
| 5-Fluorouracil | HSC4 | ~10.8 (1.4 µg/ml) | Not Specified | [3] |
| 5-Fluorouracil | CAL27 | 4.535 | 48h | [4] |
| 5-Fluorouracil | HN30 | 3.355 | 48h | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including incubation times and specific cell line sensitivities.
Cross-Validation in Other Cancer Cell Lines: A Look at the Source
While data on the effects of isolated this compound in other cancer cell lines is limited, studies on the extracts of its natural source, Artocarpus communis (breadfruit), suggest a broader anti-cancer potential. Ethanolic extracts of Artocarpus heterophyllus (a related species) have shown cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), cervical cancer (TC-1, HeLa), colon cancer (WiDr), and lung cancer (A549) cell lines.[5][6][7] Notably, an ethanolic extract of Artocarpus heterophyllus seeds was effective against human breast cancer (T47D) and colon cancer (HT29) cell lines.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (SCC2095 and Ca922) were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The treated cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined as the concentration of this compound that caused a 50% reduction in cell viability.
Apoptosis Analysis (PI/Annexin V Staining)
The induction of apoptosis by this compound was quantified using a Propidium Iodide (PI) and Annexin V double staining assay followed by flow cytometry.
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
The effect of this compound on the expression of key signaling proteins was determined by Western blotting.
-
Cell Lysis: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Akt, mTOR, Mcl-1, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow.
Caption: Proposed signaling pathway affected by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. WNT3 promotes chemoresistance to 5-Fluorouracil in oral squamous cell carcinoma via activating the canonical β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Anticancer Activity of Artocarpus heterophyllus Leaves: Selective Effects on Triple-Negative Breast Cancer and HPV16-Positive Tumorigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute and subacute (28 days) toxicity, hemolytic and cytotoxic effect of Artocarpus heterophyllus seed extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclocommunol and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer efficacy of cyclocommunol with other prominent natural compounds: paclitaxel, vincristine, and curcumin. The following sections present quantitative data on their cytotoxic effects, detailed experimental methodologies for assessing anticancer activity, and visualizations of their molecular mechanisms of action.
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of this compound, paclitaxel, vincristine, and curcumin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The table below summarizes the reported IC50 values for these compounds against various cancer cell lines, with a focus on oral squamous cell carcinoma (OSCC) where data for this compound is available. It is important to note that a direct comparison of IC50 values should be made with caution, as variations can arise from different experimental conditions, including the specific cell line, exposure duration, and assay method used.
| Compound | Cancer Cell Line | IC50 Value | Exposure Time | Assay Method |
| This compound | SCC2095 (OSCC) | 4.2 µM | 48 h | MTT Assay |
| Ca922 (OSCC) | 5.0 µM | 48 h | MTT Assay | |
| Paclitaxel | Various OSCC lines | 1.2 - 2.1 nM | Not Specified | Clonogenic Assay |
| A431 (SCC) | 60.6 nM | Not Specified | Not Specified | |
| HSC4 (OSCC) | 3448.1 nM | Not Specified | Not Specified | |
| OSC19 (OSCC) | 401.9 nM | Not Specified | Not Specified | |
| Various cancer lines | 2.5 - 7.5 nM | 24 h | Clonogenic Assay[1] | |
| Vincristine | MCF-7/ADR (Breast) | 10.05 µM | 48 h | Not Specified[2] |
| A549 (Lung) | 0.015 µg/mL | Not Specified | MTT Assay[3] | |
| HCT-8 (Colon) | 0.97 µg/mL | Not Specified | MTT Assay[3] | |
| Curcumin | HSC3 (OSCC) | 8.3 µM | Not Specified | Not Specified[4] |
| YD10B, SCC-15, Hep-2 (OSCC) | 10 µM | Not Specified | Not Specified[4] | |
| H-314, ORL-15 (OSCC) | 50 µM | Not Specified | Not Specified[4] | |
| Tongue SCC cells | ~10 µM | Not Specified | Not Specified[5] | |
| Cal27 (OSCC) | 27.67 µg/mL | Not Specified | PrestoBlue™ Assay[6] |
Experimental Protocols
The determination of the anticancer efficacy of these natural compounds typically involves cell-based assays that measure cell viability and proliferation. The most common methods are the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, paclitaxel, vincristine, or curcumin) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Detailed Protocol:
-
Cell Seeding: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for the desired duration.
-
Reagent Addition: The plate and its contents are equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is then added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value is calculated by plotting the luminescence against the compound concentration.
Experimental Workflow for Anticancer Drug Screening
References
- 1. oaepublish.com [oaepublish.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
In Vivo Validation of Cyclocommunol's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of Cyclocommunol's therapeutic potential remains to be extensively documented in publicly available research, its promising in vitro activities, particularly in oncology, warrant a thorough examination. This guide provides a comparative analysis of this compound's known biological effects with the established in vivo therapeutic potential of related compounds, specifically other prenylflavonoids and extracts from its natural source, Artocarpus altilis. This comparison aims to build a case for the future in vivo investigation of this compound.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound's in vitro effects and the in vivo therapeutic activities of related compounds.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| Oral Squamous Cell Carcinoma (OSCC) | Apoptosis Assay | Induction of Apoptosis | Pro-apoptotic effect observed |
| Human Hepatoma | Cytotoxicity Assay | IC50 | 16 - 80 µM |
| Gastric Cancer | Cytotoxicity Assay | IC50 | 16 - 80 µM |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Moderate Cytotoxicity | Data not quantified |
| NCI-H460 (Lung Cancer) | Cytotoxicity Assay | Moderate Cytotoxicity | Data not quantified |
Table 2: In Vivo Therapeutic Potential of Related Prenylflavonoids and Artocarpus altilis Extracts
| Compound/Extract | Animal Model | Therapeutic Area | Key Findings |
| Artocarpus altilis Leaf Extract | Alloxan-induced diabetic rats | Diabetes | Reduced blood glucose levels, improved insulin expression, and reduced pancreatic tissue injury.[1][2] |
| Artocarpus altilis Leaf Extract | Carrageenan-induced paw edema in mice | Inflammation | Significantly reduced paw edema volume. |
| Prenylflavonoids (General) | Mouse models | Cancer | Inhibition of lymphoma.[3] |
| Prenylflavonoids (General) | Mouse models | Inflammation | Inhibition of acute inflammatory response.[4] |
Experimental Protocols
This compound-Induced Apoptosis in Oral Squamous Cell Carcinoma (OSCC) Cells (In Vitro)
This protocol is based on the study by Weng JR, et al. (2018), which demonstrated the pro-apoptotic effects of this compound.
1. Cell Culture:
-
Human OSCC cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
This compound, dissolved in dimethyl sulfoxide (DMSO), is added to the culture medium at various concentrations. A vehicle control (DMSO only) is also included.
-
Cells are incubated with this compound for 24-48 hours.
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
After treatment, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
4. Western Blot Analysis for Mcl-1 Expression:
-
Following treatment with this compound, total protein is extracted from the OSCC cells.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against Mcl-1.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its potential in vivo validation.
Caption: Proposed mechanism of this compound-induced apoptosis in OSCC cells.
Caption: General experimental workflow for in vivo validation of this compound.
Discussion and Future Directions
The available in vitro data strongly suggest that this compound possesses anti-cancer properties, particularly against oral squamous cell carcinoma, through the induction of apoptosis partially mediated by the downregulation of the anti-apoptotic protein Mcl-1. While these findings are promising, the lack of in vivo studies represents a significant gap in our understanding of its therapeutic potential.
The demonstrated in vivo efficacy of other prenylflavonoids and extracts from Artocarpus altilis in models of cancer, diabetes, and inflammation provides a strong rationale for prioritizing the in vivo investigation of this compound.[1][2][3][4] Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a dose-response relationship.
-
Efficacy Studies in Animal Models: Utilizing xenograft or patient-derived xenograft (PDX) models of oral, liver, and gastric cancers to validate its anti-tumor activity in vivo.
-
Toxicity Studies: To assess the safety profile of this compound and determine a therapeutic window.
-
Comparative Efficacy Studies: To benchmark the performance of this compound against standard-of-care chemotherapeutic agents.
References
Cyclocommunol vs. Synthetic Anticancer Agents: A Comparative Performance Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the anticancer performance of Cyclocommunol, a naturally derived prenylflavonoid, against established synthetic anticancer drugs. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and the experimental data supporting these findings.
Introduction to this compound and its Anticancer Properties
This compound, a prenylflavonoid isolated from breadfruit, has demonstrated notable pro-apoptotic effects in oral squamous cell carcinoma (OSCC) cell lines.[1] Its mechanism of action involves the downregulation of the Akt/mTOR and Mcl-1 signaling pathways, leading to cancer cell death.[1] This natural compound presents a promising avenue for anticancer drug discovery, necessitating a thorough evaluation of its performance relative to current synthetic therapeutics.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and selected synthetic anticancer drugs. It is important to note that a direct head-to-head comparison is challenging due to the variability in cancer cell lines and experimental conditions across different studies. The data presented here is compiled from various sources to provide a relative benchmark.
Table 1: IC50 Values of this compound in Oral Squamous Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | SCC2095 | 4.2 | 48h | [1] |
| This compound | Ca922 | 5.0 | 48h | [1] |
Table 2: IC50 Values of Selected Synthetic Anticancer Drugs
| Drug Class | Drug | Mechanism of Action | Cell Line/Target | IC50 | Citation |
| mTOR Inhibitors | AZD8055 | ATP-competitive mTOR kinase inhibitor | Various cancer cell lines | 20-50 nM | [2] |
| Everolimus | Allosteric mTOR inhibitor (mTORC1) | Cell-free assay | 1.6-2.4 nM | [3] | |
| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | mTOR | 20.7 nM | ||
| Mcl-1 Inhibitor | Sabutoclax | Inhibitor of all anti-apoptotic Bcl-2 proteins | Mcl-1 | 520 nM | |
| Standard Chemotherapy | Cisplatin | Forms DNA crosslinks | Ovarian cancer cell lines | 1.2-9.9 µM | [4] |
Disclaimer: The IC50 values for the synthetic drugs were not determined on the same oral squamous carcinoma cell lines (SCC2095 and Ca922) as this compound. This data is provided for general comparison, and direct experimental comparisons are warranted for a conclusive assessment of relative potency.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on this compound are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, mTOR, Mcl-1, β-actin) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the anticancer activity of a compound using the MTT assay.
Conclusion and Future Directions
The available data suggests that this compound exhibits potent anticancer activity in oral squamous cell carcinoma cell lines, with IC50 values in the low micromolar range. While a direct comparison with synthetic drugs is limited by the lack of data on identical cell lines, the potency of mTOR and Mcl-1 inhibitors is generally in the nanomolar range, suggesting they may be more potent. However, this compound's natural origin may offer advantages in terms of bioavailability and toxicity profiles, which warrants further investigation.
Future research should focus on direct, head-to-head comparative studies of this compound and relevant synthetic drugs in a panel of oral cancer cell lines and in in vivo models. Such studies are crucial for elucidating the relative therapeutic potential of this compound and for guiding its further development as a potential anticancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Expression of p53 in cisplatin-resistant ovarian cancer cell lines: modulation with the novel platinum analogue (1R, 2R-diaminocyclohexane)(trans-diacetato)(dichloro)-platinum(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellagentech.com [cellagentech.com]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
